Tanshindiol C
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KZULUSFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914287 | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97465-71-9, 96839-30-4 | |
| Record name | Tanshindiol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Przewaquinone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Whitepaper on the Anticancer Mechanisms of Tanshindiol C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tanshindiol C, a bioactive diterpenoid compound derived from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. Accumulating evidence demonstrates its potent anticancer activities across various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. Key mechanisms include the induction of mitochondrial-mediated apoptosis, cell cycle arrest at the G2/M phase, and the epigenetic modulation via inhibition of the EZH2 histone methyltransferase. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further investigation and drug development efforts.
Core Mechanisms of Action
This compound employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms identified are detailed below.
Induction of Mitochondrial-Mediated Apoptosis
A fundamental mechanism of this compound is its ability to trigger programmed cell death, or apoptosis, in cancer cells. Studies on hepatocellular carcinoma cells (SNU-4235) show that treatment with this compound leads to characteristic apoptotic morphological changes.[1] This process is primarily mediated through the intrinsic mitochondrial pathway, which is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound upregulates the expression of the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2.[1] This alteration disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
References
The Biological Activity of Tanshindiol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. Emerging research has identified this compound as a promising bioactive molecule with significant therapeutic potential, particularly in the field of oncology. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts. While the primary focus of existing research has been on its anticancer effects, the broader class of tanshinones, to which this compound belongs, has been reported to possess anti-inflammatory, cardiovascular, and neuroprotective properties. However, specific experimental data on these activities for this compound are not yet extensively available in the scientific literature.
Anticancer Activity of this compound
The predominant biological activity of this compound documented to date is its potent anticancer effect, which is mediated through multiple mechanisms, including the inhibition of histone methyltransferase EZH2, induction of apoptosis, and cell cycle arrest.
Mechanism of Action: EZH2 Inhibition
A primary mechanism underlying the anticancer activity of this compound is its ability to inhibit the enzymatic activity of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers.
This compound has been shown to be a potent inhibitor of EZH2 methyltransferase activity.[1] Enzyme kinetics and docking studies suggest that this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM). By blocking the activity of EZH2, this compound leads to a decrease in the levels of H3K27me3, thereby reactivating the expression of tumor suppressor genes that were silenced by this epigenetic modification.
Induction of Apoptosis and Cell Cycle Arrest
In addition to its epigenetic effects, this compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. In a study on the hepatocellular carcinoma cell line SNU-4235, this compound was found to trigger mitochondrial-mediated apoptosis. This was associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.
Furthermore, this compound treatment led to an arrest of the cancer cells in the G2/M phase of the cell cycle, thereby preventing their proliferation.
Inhibition of Angiogenesis and Modulation of MicroRNAs
This compound has also been shown to exert anti-angiogenic effects, which is the inhibition of the formation of new blood vessels that tumors need to grow. In the context of hepatocellular carcinoma, this compound treatment was also associated with the enhanced expression of tumor-suppressive microRNAs, specifically miR-21, miR-222, and miR-31. The upregulation of these microRNAs can contribute to the overall anticancer effect by regulating various oncogenic pathways.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound from published studies.
| Target | Assay | Cell Line/System | IC50 Value | Reference |
| EZH2 | In vitro enzymatic assay | - | 0.55 µM | |
| Cell Growth | MTT Assay | Pfeiffer (Diffuse Large B-cell Lymphoma) | 1.5 µM | |
| Cell Growth | MTT Assay | SNU-4235 (Hepatocellular Carcinoma) | 20 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
EZH2 Histone Methyltransferase Inhibitor Assay
-
Objective: To determine the in vitro inhibitory activity of this compound on EZH2.
-
Methodology:
-
A catalytically active EZH2 protein complex is used.
-
The assay is performed in a reaction buffer containing the EZH2 complex, the histone H3 substrate, and S-adenosylmethionine (SAM) as the methyl donor.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for histone methylation.
-
The level of H3K27 trimethylation is quantified using a specific antibody in an ELISA or Western blot format.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Lines: Pfeiffer, SNU-4235.
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis in cancer cells treated with this compound.
-
Cell Line: SNU-4235.
-
Methodology:
-
Cells are treated with this compound at a specified concentration and for a defined duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the stained cells are analyzed by flow cytometry.
-
Annexin V positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Line: SNU-4235.
-
Methodology:
-
Cells are treated with this compound.
-
Following treatment, cells are harvested, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA.
-
Propidium Iodide (PI) is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Western Blot Analysis
-
Objective: To detect changes in the expression of specific proteins (e.g., Bax, Bcl-2, H3K27me3) following treatment with this compound.
-
Methodology:
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for MicroRNA Expression
-
Objective: To quantify the expression levels of specific microRNAs in cancer cells treated with this compound.
-
Methodology:
-
Total RNA, including microRNAs, is extracted from the cells.
-
The RNA is reverse transcribed into complementary DNA (cDNA) using specific stem-loop primers for the target microRNAs.
-
qRT-PCR is performed using a real-time PCR system with specific forward and reverse primers for the microRNAs of interest and a suitable reference gene (e.g., U6 snRNA).
-
The relative expression of the target microRNAs is calculated using the comparative Ct (ΔΔCt) method.
-
Conclusion
This compound has emerged as a compelling natural product with significant anticancer activity. Its primary mechanism of action involves the potent and competitive inhibition of the histone methyltransferase EZH2, leading to the reactivation of tumor suppressor genes. Additionally, this compound induces apoptosis and cell cycle arrest in cancer cells, further contributing to its antitumor effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. While its anticancer properties are increasingly well-characterized, future research is warranted to explore its potential anti-inflammatory, cardiovascular, and neuroprotective activities to fully elucidate its therapeutic scope.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the EZH2 Inhibition Pathway of Tanshindiol C
Introduction
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers.[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1][3] This silencing of tumor suppressor genes contributes to cancer progression, making EZH2 an attractive therapeutic target.[1] this compound, a natural product, has emerged as a potent inhibitor of EZH2, demonstrating significant anti-cancer activity. This technical guide provides a comprehensive overview of the EZH2 inhibition pathway of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the downstream signaling pathways it modulates.
Core Mechanism of this compound
This compound functions as a small molecule inhibitor of EZH2's methyltransferase activity. Enzyme kinetics and docking studies have revealed that this compound competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2. By occupying this site, it prevents the transfer of a methyl group from SAM to its substrate, histone H3, thereby reducing the levels of H3K27me3. This leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro EZH2 Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Inhibition Mechanism |
| This compound | EZH2 | 0.55 | Competitive with S-adenosylmethionine |
| Tanshindiol B | EZH2 | 0.52 | Competitive with S-adenosylmethionine |
Data sourced from multiple studies.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Mutation | IC50 (µM) |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G | 1.5 |
| SNU-4235 | Hepatocellular Carcinoma | Not Specified | 20 |
Data sourced from multiple studies.
Signaling Pathways Modulated by this compound
The inhibition of EZH2 by this compound triggers a cascade of downstream events, primarily centered around the induction of apoptosis and cell cycle arrest.
EZH2 Inhibition and PRC2 Complex
This compound directly targets the catalytic activity of EZH2 within the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of H3K27, leading to a more open chromatin state at target gene promoters and subsequent gene re-expression.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins. By reactivating pro-apoptotic genes silenced by EZH2, this compound upregulates the expression of Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.
Cell Cycle Arrest
In addition to apoptosis, this compound induces cell cycle arrest, primarily at the G2/M phase in hepatocellular carcinoma cells. The underlying mechanism involves the reactivation of cyclin-dependent kinase inhibitors (CDKIs) that are epigenetically silenced by EZH2. The re-expression of these inhibitors leads to the inactivation of cyclin-dependent kinases (CDKs), thereby halting cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
EZH2 Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of EZH2 and its inhibition by this compound.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (radiolabeled methyl donor)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Western Blot Analysis for H3K27me3 Levels
This method is used to assess the in-cell effect of this compound on the levels of H3K27me3.
Materials:
-
Cancer cell lines (e.g., Pfeiffer)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cancer cells and treat with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Drug Development and Preclinical Outlook
This compound's potent and specific inhibition of EZH2, coupled with its demonstrated anti-cancer effects in vitro, positions it as a promising lead compound for the development of novel epigenetic therapies. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its therapeutic potential. Further preclinical development should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments to evaluate its safety and therapeutic window. The competitive inhibition mechanism with SAM suggests a favorable profile for further optimization to enhance potency and selectivity.
Conclusion
This compound represents a significant advancement in the discovery of natural product-based EZH2 inhibitors. Its well-defined mechanism of action, potent inhibitory activity, and profound effects on cancer cell viability provide a strong rationale for its continued investigation as a potential anti-cancer therapeutic. The detailed understanding of its inhibition pathway, as outlined in this guide, will be instrumental for researchers and drug development professionals in advancing this promising compound through the preclinical and clinical development pipeline.
References
The Discovery and Isolation of Tanshindiol C from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshindiol C, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest due to its potent and specific biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents a summary of its key biological function as an inhibitor of the EZH2 histone methyltransferase, a critical target in oncology. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its roots are a staple in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents of Danshen, known as tanshinones, are a class of abietane diterpenoids that have been the subject of extensive scientific investigation for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1]
While major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone have been widely studied, a number of minor constituents also contribute to the therapeutic effects of Salvia miltiorrhiza. Among these, this compound has been identified as a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase, highlighting its potential as a lead compound in the development of novel epigenetic cancer therapies.[2]
This guide will provide a detailed account of the methodologies used to isolate and characterize this compound, as well as an overview of its mechanism of action.
Extraction and Isolation of this compound
The isolation of this compound from the dried roots of Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific protocols may vary, the general workflow is outlined below.
General Extraction and Fractionation Protocol
A common initial step for the extraction of tanshinones involves the use of organic solvents.[3]
Experimental Protocol:
-
Milling and Extraction: The dried roots of Salvia miltiorrhiza are ground into a fine powder. The powdered material is then subjected to extraction with an organic solvent, typically 95% ethanol or a mixture of ethanol and n-hexane (1:1, v/v), often using reflux or ultrasonic-assisted extraction methods to enhance efficiency.[4][5]
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then often subjected to a preliminary fractionation step. This can be achieved using techniques such as liquid-liquid extraction or by employing macroporous adsorption resins. For instance, a D101 macroporous resin column can be used to separate the crude extract into different fractions by eluting with increasing concentrations of ethanol (e.g., 0%, 45%, and 90%). The fraction containing the majority of the tanshinones is collected for further purification.
Chromatographic Purification of this compound
The final purification of this compound from the enriched tanshinone fraction is typically achieved through a series of chromatographic techniques. High-speed counter-current chromatography (HSCCC) and semi-preparative high-performance liquid chromatography (HPLC) are powerful methods for the separation of individual tanshinones.
Experimental Protocol (Illustrative):
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for tanshinone separation is composed of n-hexane-ethanol-water at a specific volume ratio (e.g., 10:7:3, v/v).
-
Separation: The enriched tanshinone fraction is dissolved in a small volume of the solvent system and injected into the HSCCC instrument. The separation is performed in a stepwise elution mode to yield fractions containing individual compounds.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is typically employed.
-
Detection: The eluent is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.
-
Final Purification: The collected fractions are concentrated under reduced pressure to yield purified this compound.
-
The purity of the final product is assessed by analytical HPLC.
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula of this compound is C₁₈H₁₆O₅.
Spectroscopic Data
The following table summarizes the key spectroscopic data for the structural elucidation of this compound, based on data from the total synthesis of the compound.
| Spectroscopic Technique | Observed Data |
| ¹H NMR (Proton NMR) | Specific chemical shifts and coupling constants consistent with the proposed structure. |
| ¹³C NMR (Carbon NMR) | Characteristic signals for the carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₈H₁₆O₅. |
Detailed ¹H and ¹³C NMR data are provided in the supplementary information of the cited synthesis publication.
Biological Activity and Signaling Pathway
This compound has been identified as a potent and selective inhibitor of the EZH2 histone methyltransferase.
Quantitative Data on Biological Activity
| Parameter | Value | Assay | Reference |
| IC₅₀ for EZH2 Inhibition | 0.55 µM | In vitro enzymatic assay | |
| Mechanism of Inhibition | Competitive for S-adenosylmethionine | Enzyme kinetics and docking studies |
Signaling Pathway
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression of target genes. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.
This compound exerts its anticancer activity by directly inhibiting the methyltransferase activity of EZH2. This leads to a decrease in the global levels of H3K27me3, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell proliferation.
Diagram of the EZH2 Signaling Pathway and the Action of this compound
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Diagram of the this compound Isolation Workflow
Caption: General workflow for the isolation of this compound.
Conclusion
This compound represents a promising naturally derived compound with significant potential for the development of novel anticancer therapeutics. Its specific inhibition of the EZH2 histone methyltransferase provides a clear mechanism of action and a strong rationale for further preclinical and clinical investigation. The methodologies for its isolation and characterization, as detailed in this guide, provide a foundation for researchers to obtain this compound for further study and to explore the rich chemical diversity of Salvia miltiorrhiza for other bioactive constituents. As our understanding of the role of epigenetics in disease continues to grow, natural products like this compound will undoubtedly play an increasingly important role in the discovery of next-generation medicines.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Tanshindiol C in Hepatocellular Carcinoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents. Tanshindiol C, a diterpenoid compound isolated from the root of Salvia miltiorrhiza, has emerged as a molecule of interest due to its potential anticancer properties. This technical whitepaper synthesizes the current, albeit limited, scientific evidence regarding the effects of this compound on HCC. The primary focus is on its demonstrated ability to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and representative experimental protocols. Additionally, it explores potential signaling pathways, such as EZH2 inhibition, that may contribute to its antitumor activity, offering a guide for future research and development in this promising area.
Introduction to this compound and Hepatocellular Carcinoma
Hepatocellular carcinoma is a primary malignancy of the liver and stands as one of the leading causes of cancer-related mortality worldwide. The therapeutic landscape for advanced HCC is still evolving, with a clear need for new molecules that can offer improved efficacy and safety profiles. Natural products have historically been a rich source of anticancer compounds. This compound is a pharmacologically active component derived from Danshen (Salvia miltiorrhiza), a herb with a long history in traditional medicine. Recent preclinical research has highlighted the anticancer effects of this compound against the HCC cell line SNU-4235, suggesting its potential as a candidate for further drug development.[1][2]
Core Mechanisms of Action
The anticancer effects of this compound in hepatocellular carcinoma, as elucidated by current research, are primarily attributed to two key cellular processes: the induction of apoptosis and the arrest of the cell cycle. A potential upstream mechanism involving the inhibition of the enzyme EZH2 has also been proposed.
Induction of Mitochondrial-Mediated Apoptosis
This compound has been shown to trigger programmed cell death in HCC cells.[1][2] The underlying mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic, or mitochondrial, apoptosis pathway. Specifically, this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound exerts a cytostatic effect by halting the progression of the cell cycle. Studies on the SNU-4235 HCC cell line indicate that the compound causes a significant arrest of cells in the G2/M phase. This prevents the cells from entering mitosis and undergoing cell division, thereby contributing to the overall inhibition of tumor cell proliferation. The precise molecular players (e.g., cyclins, CDKs) involved in this G2/M arrest have not yet been fully detailed in the context of this compound and HCC.
Potential Inhibition of EZH2 Signaling
While not yet demonstrated specifically in HCC, a compelling mechanism for this compound's anticancer activity is its role as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including HCC, and is associated with tumor progression and poor prognosis. This compound has been identified as a potent inhibitor of EZH2's methyltransferase activity. By inhibiting EZH2, this compound can prevent the silencing of tumor suppressor genes, thereby reactivating cellular mechanisms that control proliferation and promote differentiation. This represents a plausible and important avenue for its anticancer effects that warrants further investigation in HCC models.
Quantitative Data on Anticancer Effects
The quantitative data currently available for this compound's effects on HCC are derived from studies on the SNU-4235 cell line.
Table 1: In Vitro Efficacy of this compound on SNU-4235 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 20 µM | SNU-4235 |
Table 2: In Vivo Efficacy of this compound
| Model | Effect | Observations | Reference |
| Xenografted Mice | Tumor Growth Inhibition | Inhibited tumor weight and volume |
(Note: Specific quantitative values for in vivo tumor weight/volume reduction and cell cycle distribution percentages are not available in the cited abstracts.)
Detailed Experimental Protocols (Representative)
The following are representative, detailed protocols for the key experiments used to evaluate the effects of this compound. These are generalized methodologies and should be adapted based on specific laboratory conditions and reagents.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate SNU-4235 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed SNU-4235 cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Seed SNU-4235 cells and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject approximately 2-5 x 10⁶ SNU-4235 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (dose and route to be determined) for a specified period.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Analysis: Compare the average tumor weight and volume between the treatment and control groups to determine the extent of tumor growth inhibition.
Conclusion and Future Directions
The existing evidence, though limited, positions this compound as a promising natural compound for the treatment of hepatocellular carcinoma. Its ability to inhibit the growth of the SNU-4235 HCC cell line with an IC₅₀ of 20 µM is noteworthy. The primary mechanisms of action identified are the induction of mitochondrial-mediated apoptosis, characterized by an increased Bax/Bcl-2 ratio, and the induction of G2/M phase cell cycle arrest. Furthermore, its demonstrated efficacy in an in vivo xenograft model underscores its potential for clinical translation.
However, to advance this compound from a promising lead to a viable clinical candidate, several critical research gaps must be addressed:
-
Broad Efficacy: Its anticancer effects need to be validated across a wider panel of HCC cell lines with different genetic backgrounds.
-
Detailed Mechanism: The precise molecular targets responsible for G2/M arrest should be identified. Furthermore, the relevance of its EZH2 inhibitory activity needs to be confirmed in the context of HCC.
-
Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential.
-
Combination Therapies: Investigating potential synergies with existing HCC therapies, such as sorafenib or immune checkpoint inhibitors, could reveal enhanced therapeutic strategies.
References
Tanshindiol C: A Deep Dive into its Role in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshindiol C, a diterpene isolated from Salvia miltiorrhiza, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, with a specific focus on the G2/M phase transition. In hepatocellular carcinoma (HCC) SNU-4235 cells, this compound demonstrates a potent inhibitory effect on cell growth, with a half-maximal inhibitory concentration (IC50) of 20 µM, by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. While the complete signaling network is still under investigation, this document synthesizes the available data, details the experimental methodologies to study these effects, and visualizes the key regulatory pathways.
Quantitative Data Summary
The primary quantitative data available for the biological activity of this compound in the context of cell cycle arrest is its IC50 value against the SNU-4235 human hepatocellular carcinoma cell line.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | SNU-4235 | MTT Assay | IC50 | 20 µM | [1][2] |
Further quantitative analysis from flow cytometry and western blotting experiments are necessary to fully elucidate the dose- and time-dependent effects of this compound on cell cycle distribution and the expression levels of key regulatory proteins.
Core Signaling Pathways in G2/M Arrest
The G2/M checkpoint is a critical control point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. This process is tightly regulated by a complex network of proteins, primarily centered around the activity of the Cyclin B1/CDK1 complex. Several key signaling pathways govern this transition, and it is hypothesized that this compound exerts its effect by modulating one or more of these pathways.
The Cyclin B1/CDK1 Axis
The master regulator of entry into mitosis is the Cyclin B1/CDK1 complex. The accumulation of Cyclin B1 during the G2 phase and its binding to CDK1 is a prerequisite for mitotic entry. The activity of this complex is further regulated by phosphorylation.
References
- 1. CHD1 promotes sensitivity to Aurora kinase inhibitors by suppressing interaction of AURKA with its coactivator TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of Tanshindiol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific in vivo pharmacokinetic data for Tanshindiol C, including parameters such as Cmax, Tmax, AUC, and half-life, are not available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known pharmacokinetics of the broader class of tanshinones, to which this compound belongs. The experimental protocols and data presented are extrapolated from studies on structurally related tanshinones and should be considered as a framework for future research on this compound.
Introduction to this compound and the Pharmacokinetics of Tanshinones
This compound is a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] Like other tanshinones, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. Recent studies have identified this compound as a potent inhibitor of the EZH2 histone methyltransferase, suggesting a unique anti-cancer mechanism.[2][3]
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. While direct pharmacokinetic studies on this compound are lacking, research on other major tanshinones, such as Tanshinone IIA (TIIA) and Cryptotanshinone (CT), provides valuable insights into the likely pharmacokinetic profile of this compound class.
Generally, tanshinones exhibit poor oral bioavailability due to their high hydrophobicity and are rapidly cleared from the body.[1] Their pharmacokinetic profiles following intravenous administration are often described by a two-compartment model, characterized by a rapid initial distribution phase followed by a slower elimination phase.[1]
Quantitative Pharmacokinetic Data for Major Tanshinones
The following table summarizes representative pharmacokinetic parameters for major tanshinones from in vivo studies in rats. This data serves as a surrogate to anticipate the potential pharmacokinetic behavior of this compound.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µg·h/L) | Half-life (t½) (h) | Absolute Bioavailability (%) | Reference |
| Cryptotanshinone (CT) | Oral (p.o.) | 100 | ~0.1-1.0 | - | - | - | 2.1 | |
| Cryptotanshinone (CT) | Intraperitoneal (i.p.) | 100 | - | - | - | - | 10.6 | |
| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 2 | 0.144 (C5min) | - | - | 2.27 | - | |
| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 4 | 0.20 (C5min) | - | - | 2.35 | - | |
| Tanshinone IIA (TIIA) | Intravenous (i.v.) | 8 | 0.932 (C5min) | - | - | 2.17 | - |
Proposed Experimental Protocols for Determining the Pharmacokinetics of this compound
To elucidate the specific pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to determine the pharmacokinetics and oral bioavailability of this compound in rats.
3.1.1. Animal Model
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.
3.1.2. Dosing and Administration
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, a solubilizing agent like Cremophor EL or a lipid emulsion may be required due to the compound's lipophilicity.
-
Dose Levels:
-
Oral (p.o.): A single dose of 50 mg/kg.
-
Intravenous (i.v.): A single dose of 5 mg/kg administered via the tail vein.
-
-
Groups:
-
Group 1: Oral administration (n=6).
-
Group 2: Intravenous administration (n=6).
-
3.1.3. Blood Sample Collection
-
Blood samples (approximately 0.2 mL) should be collected from the jugular vein into heparinized tubes at the following time points:
-
Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma should be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
3.1.4. Bioanalytical Method: HPLC-MS/MS A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is required for the quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
-
3.1.5. Pharmacokinetic Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) will be calculated using non-compartmental analysis of the plasma concentration-time data.
-
Absolute oral bioavailability (F%) will be calculated using the formula: F% = (AUCp.o. / Dosep.o.) / (AUCi.v. / Dosei.v.) x 100.
In Vitro Metabolism Studies
In vitro models can provide initial insights into the metabolic pathways and potential for drug-drug interactions.
3.2.1. Liver Microsome Stability Assay
-
Objective: To determine the metabolic stability of this compound in liver microsomes.
-
Method:
-
Incubate this compound (e.g., 1 µM) with rat or human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound by HPLC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
3.2.2. Metabolite Identification
-
Objective: To identify the major metabolites of this compound.
-
Method:
-
Incubate a higher concentration of this compound with liver microsomes or hepatocytes for a longer duration.
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
3.2.3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of this compound to inhibit major CYP enzymes.
-
Method:
-
Use commercially available kits with specific fluorescent or probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubate human liver microsomes with the probe substrate in the presence and absence of varying concentrations of this compound.
-
Measure the formation of the fluorescent metabolite.
-
Calculate the IC50 value for each CYP isoform.
-
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Signaling Pathway: EZH2 Inhibition by this compound
Caption: Proposed mechanism of EZH2 inhibition by this compound.
Conclusion and Future Directions
While the precise pharmacokinetic profile of this compound remains to be elucidated, the existing data on related tanshinones suggest that it is likely to have low oral bioavailability and undergo rapid clearance. The development of novel formulations, such as solid lipid nanoparticles, may be necessary to improve its pharmacokinetic properties for clinical application.
The proposed experimental protocols provide a roadmap for future research to definitively characterize the ADME properties of this compound. Such studies are essential to determine appropriate dosing regimens and to assess the potential for drug-drug interactions. Furthermore, a thorough understanding of its pharmacokinetics will be crucial for correlating plasma concentrations with its pharmacodynamic effects on the EZH2 signaling pathway and its anti-cancer activity in vivo.
References
Methodological & Application
Application Notes: In Vitro Biological Activities of Tanshindiol C
Tanshindiol C is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1] As a member of the tanshinone family of molecules, this compound has garnered significant interest within the research and drug development community for its potent anti-cancer properties.[1][2][3][4] This document provides an overview of its in vitro applications and detailed protocols for assessing its biological activity.
The primary mechanism of action identified for this compound is the potent inhibition of the EZH2 histone methyltransferase, a key enzyme in the Polycomb Repressive Complex 2 (PRC2) that is frequently dysregulated in various cancers. By inhibiting EZH2, this compound reduces the trimethylation of histone H3 at lysine-27 (H3K27me3), a critical epigenetic modification for gene silencing, thereby impeding cancer cell growth.
Furthermore, studies have demonstrated that this compound exerts anticancer effects in hepatocellular carcinoma by inducing mitochondrial-mediated apoptosis and causing cell cycle arrest at the G2/M phase. This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. The compound also appears to modulate the expression of key tumor-suppressive microRNAs. Given the role of related compounds in modulating inflammatory pathways, protocols for assessing anti-inflammatory activity are also included.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays.
Table 1: Enzyme Inhibition and Cell Growth Inhibition Data for this compound
| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |
| EZH2 Enzymatic Assay | EZH2 Methyltransferase | IC₅₀ | 0.55 | |
| Cell Growth Inhibition | Pfeiffer (Diffuse Large B-cell Lymphoma) | IC₅₀ | 1.5 | |
| Cell Growth Inhibition | SNU-4235 (Hepatocellular Carcinoma) | IC₅₀ | 20 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: EZH2 Histone Methyltransferase Inhibition Assay
Principle: This biochemical assay quantifies the methyltransferase activity of the EZH2 enzyme complex. The inhibitory effect of this compound is determined by measuring the reduction in the methylation of a histone H3 peptide substrate in the presence of the compound.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Biotinylated Histone H3 (H3K27) peptide substrate
-
S-Adenosyl-L-methionine (SAM) - cofactor
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Detection reagents (e.g., AlphaLISA® or HTRF® kits with anti-H3K27me3 antibody)
-
384-well microplates
-
Plate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Reaction:
-
Add 2.5 µL of Assay Buffer containing the EZH2 enzyme complex to each well of a 384-well plate.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing the H3K27 peptide and SAM in Assay Buffer.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection:
-
Stop the reaction by adding the detection reagents as per the manufacturer's instructions (e.g., AlphaLISA acceptor beads and donor beads).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation (MTT) Assay
Principle: The MTT assay is a colorimetric method used to assess cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., Pfeiffer, SNU-4235)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Hepatocellular carcinoma cells (e.g., SNU-4235)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration (e.g., 20 µM for SNU-4235) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Anti-inflammatory Nitric Oxide (NO) Assay
Principle: This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophage cells stimulated with lipopolysaccharide (LPS). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percent inhibition of NO production by this compound compared to the LPS-only control.
Visualized Workflows and Signaling Pathways
Caption: Workflow for the in vitro EZH2 enzymatic inhibition assay.
Caption: General experimental workflow for cell-based assays.
Caption: Proposed anticancer signaling pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanshindiol C Xenograft Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tanshindiol C in xenograft mouse models, summarizing its anti-tumor effects and outlining detailed protocols for conducting such studies. This compound, a bioactive compound, has demonstrated significant potential in cancer research, particularly in hepatocellular carcinoma models.
Introduction
This compound is a diterpenoid compound that has been investigated for its anticancer properties. In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis[1]. These findings suggest that this compound may be a promising candidate for further preclinical and clinical development.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from xenograft mouse model studies involving this compound and related tanshinone compounds.
Table 1: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition | Reference |
| Tumor Weight | Data not available | Data not available | Significant Inhibition | [1] |
| Tumor Volume | Data not available | Data not available | Significant Inhibition | [1] |
Note: Specific quantitative values for tumor weight and volume were not available in the public abstract. The study reported a significant inhibition in the this compound-treated group compared to the control.[1]
Experimental Protocols
This section provides detailed protocols for establishing a xenograft mouse model to study the effects of this compound. The protocol for the hepatocellular carcinoma model is based on the available study, supplemented with general best practices for such models.
Protocol 1: Hepatocellular Carcinoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor activity of this compound on hepatocellular carcinoma.
Materials:
-
Cell Line: SNU-4235 human hepatocellular carcinoma cells[1].
-
Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.
-
This compound: Purity >98%.
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., DMSO, PBS, or a mixture).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Matrigel (optional, to enhance tumor formation).
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Equipment for euthanasia and tissue collection.
Procedure:
-
Cell Culture: Culture SNU-4235 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation for Injection:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor engraftment.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Prepare a stock solution of this compound and the vehicle control. The specific dosage and administration route (e.g., intraperitoneal, oral gavage) need to be optimized based on preliminary studies.
-
Administer this compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily, three times a week).
-
-
Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Record the final tumor volumes and body weights.
-
Euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Process the tumor tissue for further analysis (e.g., histology, Western blot, qRT-PCR).
-
Analytical Methods:
-
Western Blotting: To analyze the expression of proteins involved in apoptosis (Bax, Bcl-2) and cell cycle regulation.
-
qRT-PCR: To measure the expression of specific microRNAs (e.g., miRNA-21, 222, 31) that are modulated by this compound.
-
Immunohistochemistry (IHC): To examine the expression of angiogenesis markers (e.g., CD31) and proliferation markers (e.g., Ki-67) within the tumor tissue.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways.
Apoptosis Induction
This compound promotes apoptosis in cancer cells. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of the mitochondrial apoptotic pathway.
Cell Cycle Arrest
Studies have indicated that this compound can cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. This prevents the cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth.
Inhibition of Angiogenesis
This compound has been shown to possess anti-angiogenic effects, which is crucial for limiting tumor growth and metastasis. By inhibiting the formation of new blood vessels, it restricts the supply of nutrients and oxygen to the tumor.
Experimental Workflow
The following diagram illustrates a typical workflow for a this compound xenograft mouse model study.
References
Application Notes: Evaluating the Anti-Cancer Effects of Tanshindiol C in SNU-4235 Hepatocellular Carcinoma Cells
Introduction
Tanshindiol C, a compound derived from Salvia miltiorrhiza, has demonstrated anti-cancer properties in various cancer cell lines. In the context of hepatocellular carcinoma (HCC), one of the most prevalent and deadly cancers worldwide, this compound has been shown to inhibit the growth of the SNU-4235 human HCC cell line.[1][2] These application notes provide a comprehensive overview of the methods and protocols for testing the efficacy of this compound in SNU-4235 cells, focusing on cell viability, apoptosis, and cell cycle progression. The described assays are fundamental for elucidating the mechanism of action of this compound and for its potential development as a therapeutic agent.
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are investigating the anti-cancer properties of novel compounds.
Key Experimental Approaches
A multi-faceted approach is recommended to thoroughly assess the impact of this compound on SNU-4235 cells. The core experimental strategies include:
-
Cell Viability and Proliferation Assays: To determine the dose-dependent inhibitory effect of this compound on cell growth and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays: To quantify the induction of programmed cell death as a mechanism of this compound-mediated cell killing.
-
Cell Cycle Analysis: To investigate the effect of this compound on the progression of cells through the different phases of the cell cycle.
-
Western Blot Analysis: To examine changes in the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cell Viability Data (MTT Assay)
| This compound Concentration (µM) | Absorbance (OD 570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 | |
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| 80 |
Note: The IC50 value for this compound in SNU-4235 cells has been reported to be 20 µM.[1][2]
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| Staurosporine (Positive Control) |
Table 3: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Note: this compound has been shown to cause an arrest of SNU-4235 cells in the G2/M phase of the cell cycle.[1]
Table 4: Protein Expression Levels (Western Blot)
| Treatment | Relative Bax Expression (normalized to loading control) | Relative Bcl-2 Expression (normalized to loading control) | Bax/Bcl-2 Ratio |
| Vehicle Control | |||
| This compound (IC50) |
Note: Treatment with this compound has been observed to increase the expression of Bax and decrease the expression of Bcl-2 in SNU-4235 cells.
Experimental Workflow
The following diagram illustrates the general workflow for testing this compound in SNU-4235 cells.
Experimental workflow for assessing this compound effects.
Signaling Pathways
This compound has been reported to induce apoptosis in SNU-4235 cells through the mitochondrial pathway. This is characterized by an altered balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. Additionally, studies on related compounds in other HCC cells suggest the involvement of the PI3K/Akt pathway.
References
Application Notes and Protocols: Tanshindiol C Treatment in Pfeiffer Cell Line
Note to the Reader: As of the latest literature search, there are no specific published studies detailing the effects of Tanshindiol C on the Pfeiffer cell line. The Pfeiffer cell line is a model for diffuse large B-cell lymphoma. While research on this compound has demonstrated its effects on other cancer cell lines, such as hepatocellular carcinoma, its activity in the context of Pfeiffer cells has not been documented in the available scientific literature.
Therefore, the following application notes and protocols are provided as a general framework based on methodologies commonly used for evaluating novel compounds in lymphoma cell lines. These should be adapted and optimized by researchers planning to investigate the effects of this compound on the Pfeiffer cell line for the first time.
Introduction
The Pfeiffer cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), is a valuable in vitro model for studying the pathogenesis of this hematological malignancy and for evaluating the efficacy of potential therapeutic agents. This document outlines a series of experimental protocols to investigate the effects of this compound, a bioactive compound, on the Pfeiffer cell line. The proposed experiments aim to assess its impact on cell viability, apoptosis, cell cycle progression, and to elucidate the potential underlying signaling pathways.
Data Presentation
As no specific data for this compound on the Pfeiffer cell line is available, the following tables are presented as templates for data acquisition and organization.
Table 1: Effect of this compound on Pfeiffer Cell Viability (IC50 Determination)
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
| [Concentration 4] | [Value] ± [Value] |
| [Concentration 5] | [Value] ± [Value] |
| IC50 (µM) | [Calculated Value] |
Table 2: Effect of this compound on Apoptosis in Pfeiffer Cells
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| Early Apoptosis (Annexin V+/PI-) | |
| Control | [Value] ± [Value] |
| This compound [IC50] | [Value] ± [Value] |
| This compound [2 x IC50] | [Value] ± [Value] |
Table 3: Effect of this compound on Cell Cycle Distribution in Pfeiffer Cells
| Treatment | Percentage of Cells in Cell Cycle Phase (Mean ± SD) |
| G0/G1 Phase | |
| Control | [Value] ± [Value] |
| This compound [IC50] | [Value] ± [Value] |
| This compound [2 x IC50] | [Value] ± [Value] |
Table 4: Effect of this compound on the Expression of Key Signaling Proteins in Pfeiffer Cells
| Treatment | Relative Protein Expression (Fold Change vs. Control) (Mean ± SD) |
| p-Akt | |
| Control | 1.0 ± [Value] |
| This compound [IC50] | [Value] ± [Value] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Pfeiffer (Human B-cell lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain a density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed Pfeiffer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Seeding and Treatment: Seed Pfeiffer cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed Pfeiffer cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat Pfeiffer cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualization of Methodologies and Pathways
Caption: Experimental workflow for evaluating this compound in Pfeiffer cells.
Caption: Hypothesized signaling pathway affected by this compound.
Application Note & Protocol: Detection of Tanshindiol C-Induced Apoptosis using DAPI Staining
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Tanshindiol C: this compound is a diterpene compound isolated from the root of Salvia miltiorrhiza, a plant widely used in traditional medicine. Recent studies have highlighted its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cells, including hepatocellular carcinoma, by inducing programmed cell death, or apoptosis.[1] Its mechanism of action involves triggering the mitochondrial-mediated apoptosis pathway, making it a compound of interest for cancer therapy research.[1]
Principle of Apoptosis Detection with DAPI: Apoptosis is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] A key characteristic of apoptotic cells is the morphological change that occurs in the nucleus. This includes chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[3] When viewed under a fluorescence microscope, the nuclei of healthy, non-apoptotic cells stained with DAPI appear round, with uniformly and faintly distributed fluorescence. In contrast, apoptotic cells exhibit brightly stained, condensed, and often fragmented nuclei.[4] This distinct morphological difference allows for the straightforward identification and quantification of apoptotic cells in a population treated with an apoptosis-inducing agent like this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers the intrinsic, or mitochondrial-mediated, pathway of apoptosis. This process involves altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, this compound treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell, leading to the characteristic morphological changes of apoptosis.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
Application Notes: Western Blot Analysis of Tanshindiol C Treated Cells
Introduction
Tanshindiol C is a diterpenoid compound isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1] Western blot analysis is a crucial immunodetection technique used to identify and quantify specific proteins from a complex mixture, making it an indispensable tool for elucidating the molecular mechanisms underlying the therapeutic effects of compounds like this compound.
These application notes provide a summary of known protein expression changes in response to this compound treatment, detailed protocols for performing the analysis, and diagrams illustrating the affected signaling pathways and experimental workflows.
Data Presentation: Protein Modulation by this compound
The following tables summarize the quantitative changes in protein expression observed in cancer cell lines after treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| SNU-4235 (Hepatocellular Carcinoma) | 20 µM this compound | Bax | Increased | [1] |
| SNU-4235 (Hepatocellular Carcinoma) | 20 µM this compound | Bcl-2 | Decreased | [1] |
Table 2: Effect of this compound on Histone Methylation
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| Pfeiffer (Diffuse Large B-cell Lymphoma) | This compound | H3K27me3 (Tri-methylated histone H3 lysine-27) | Decreased | [2] |
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular pathways affected by this compound and the standard workflow for its analysis using Western blotting.
Caption: A typical workflow for Western blot analysis.
Caption: this compound induces apoptosis via Bax/Bcl-2.
Caption: this compound causes G2/M cell cycle arrest.
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the analysis of protein expression in cells treated with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SNU-4235, Pfeiffer) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is consistent across all samples and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48 hours).
Protein Extraction and Quantification
-
Cell Harvest: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scraping and Collection: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer’s instructions.[3]
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the quantification results, dilute each protein sample with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg per lane) into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer’s specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-H3K27me3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: qRT-PCR for Gene Expression Analysis Following Tanshindiol C Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol C, a bioactive diterpenoid derived from Salvia miltiorrhiza, has demonstrated significant anti-tumor properties in various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Notably, this compound has been identified as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancer, and has been shown to influence the miR-491-3p/c-MYC signaling axis. These actions culminate in altered expression of genes critical to cell survival and proliferation.
This document provides detailed protocols for utilizing quantitative real-time polymerase chain reaction (qRT-PCR) to analyze changes in gene expression in cancer cells exposed to this compound. The focus is on key apoptosis-related genes: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and the proto-oncogene c-MYC.
Data Presentation
The following tables summarize the expected qualitative and illustrative quantitative changes in gene expression in cancer cells following treatment with this compound, as analyzed by qRT-PCR.
Table 1: Illustrative Gene Expression Changes in Response to this compound
| Target Gene | Function | Expected Change in Expression | Illustrative Fold Change (this compound vs. Control) |
| Bax | Pro-apoptotic | Upregulation | 2.5-fold increase |
| Bcl-2 | Anti-apoptotic | Downregulation | 3.0-fold decrease |
| c-MYC | Cell proliferation, apoptosis | Downregulation | 2.0-fold decrease |
Note: The fold changes are illustrative and based on qualitative reports in the literature. Actual results may vary depending on the cell line, concentration of this compound, and exposure time.
Table 2: Bax/Bcl-2 Ratio Following this compound Treatment
| Treatment Group | Illustrative Bax Expression (Relative Units) | Illustrative Bcl-2 Expression (Relative Units) | Illustrative Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| This compound | 2.5 | 0.33 | 7.5 |
An increased Bax/Bcl-2 ratio is indicative of a shift towards a pro-apoptotic state.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for qRT-PCR analysis of gene expression.
Signaling Pathway of this compound in Apoptosis Induction
Application Notes & Protocols: Preparing Tanshindiol C for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tanshindiol C is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza, a plant widely used in traditional medicine. It belongs to the class of organic compounds known as tanshinones and their derivatives[1]. Research has shown its potential as an anticancer agent, notably through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in hepatocellular carcinoma models[2]. Furthermore, this compound has been identified as a potent inhibitor of the EZH2 histone methyltransferase, a key target in oncology[3][4].
A significant challenge in the preclinical development of this compound is its poor aqueous solubility, a common characteristic for many new chemical entities[5]. This property can severely limit its bioavailability and hinder the accurate assessment of its efficacy and toxicology in in vivo models. This document provides detailed application notes and standardized protocols for preparing this compound formulations suitable for parenteral administration in animal studies, focusing on strategies to enhance its solubility and stability.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is the first step in developing a suitable formulation. These properties dictate the choice of excipients and the overall formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₅ | |
| Molecular Weight | 312.32 g/mol | |
| Predicted Water Solubility | 0.17 g/L | |
| Predicted logP | 2.11 | |
| Compound Class | Tanshinone, Norditerpenoid Quinone |
Note: Solubility and logP values are predicted and should be experimentally verified.
Formulation Strategy Selection
Given its low water solubility, several formulation strategies can be employed to enable in vivo administration. The choice depends on the required dose, administration route, and available resources. Common approaches for poorly soluble compounds include co-solvent systems, suspensions, and lipid-based formulations.
Caption: Workflow for selecting a suitable formulation strategy for this compound.
Experimental Protocols
The following protocols provide starting points for preparing this compound for parenteral administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment and reagents to ensure the final formulation is suitable for injection.
Protocol 1: Co-solvent/Surfactant Solution
This is often the simplest and fastest approach for solubilizing hydrophobic compounds for preclinical studies. It utilizes a mixture of water-miscible organic solvents (co-solvents) and surfactants to keep the drug in solution upon dilution with aqueous media.
Materials & Reagents:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene Glycol 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Example Formulation Composition:
| Component | Purpose | Concentration (% v/v) |
| DMSO | Primary Solvent | 5 - 10% |
| PEG 400 | Co-solvent / Solubilizer | 30 - 40% |
| Tween® 80 | Surfactant / Stabilizer | 5 - 10% |
| Sterile Saline | Vehicle / Diluent | q.s. to 100% |
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the target final concentration (e.g., for a 5 mg/mL solution, weigh 5 mg of this compound for each mL of final formulation).
-
Initial Solubilization: In a sterile vial, add the required volume of DMSO to the this compound powder. Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
-
Addition of Co-solvent and Surfactant: To the DMSO-drug solution, add the required volume of PEG 400. Mix thoroughly. Following this, add the Tween® 80 and mix again until the solution is homogeneous.
-
Final Dilution: Slowly add the sterile saline to the organic mixture, vortexing continuously to prevent precipitation of the drug. Add saline up to the final desired volume.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Quality Control: Visually inspect the final solution for any precipitation or particulates. The solution should be clear. Store at 4°C and protect from light. Check for precipitation before each use.
Protocol 2: Aqueous Suspension (Micronized)
If this compound cannot be fully solubilized at the desired concentration, a suspension is a viable alternative. This method involves reducing the particle size of the drug to improve its dissolution rate and suspending it in an aqueous vehicle with the help of wetting and suspending agents.
Materials & Reagents:
-
This compound powder
-
Mortar and pestle or mechanical micronizer
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water
-
0.1% (w/v) Tween® 80 in sterile water (Wetting Agent)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
Example Formulation Composition:
| Component | Purpose | Concentration |
| This compound (Micronized) | Active Pharmaceutical Ingredient | Target Dose (e.g., 10 mg/mL) |
| Tween® 80 | Wetting Agent | 0.1% (w/v) |
| HPMC | Suspending / Viscosity Agent | 0.5% (w/v) |
| Sterile Water/Saline | Vehicle | q.s. to 100% |
Procedure:
-
Particle Size Reduction: Reduce the particle size of the this compound powder by grinding it thoroughly in a mortar and pestle or by using a mechanical grinder/micronizer. The goal is to obtain a fine, uniform powder.
-
Preparation of Vehicle: Prepare the sterile aqueous vehicle by dissolving HPMC (0.5% w/v) and Tween® 80 (0.1% w/v) in sterile water or saline. Stir until fully dissolved.
-
Wetting the Drug: In a sterile vial, add a small amount of the vehicle to the micronized this compound powder to form a thick, uniform paste. This ensures that all drug particles are adequately wetted and prevents clumping.
-
Formation of Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing. Continue mixing for 15-30 minutes to ensure a homogeneous suspension.
-
Homogenization (Optional): For a more uniform suspension, use a mechanical homogenizer to further reduce particle size and improve distribution.
-
Quality Control: Visually inspect the suspension for uniformity. It should be easily re-suspendable by gentle shaking. Store at 4°C. Crucially, the suspension must be vortexed thoroughly before each withdrawal to ensure accurate dosing.
Protocol 3: Lipid-Based Formulation (Emulsion)
Lipid-based formulations, such as emulsions or self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral or parenteral bioavailability of lipophilic drugs. They work by dissolving the drug in a lipid phase, which is then emulsified in an aqueous medium.
Caption: Key components of a lipid-based emulsion for drug delivery.
Materials & Reagents:
-
This compound powder
-
Sesame Oil or Medium-Chain Triglycerides (MCT) oil, sterile grade
-
Lecithin (e.g., egg or soy), sterile grade
-
Polysorbate 80 (Tween® 80)
-
Glycerol
-
Sterile Water for Injection
-
High-shear homogenizer or microfluidizer
Example Formulation Composition (Simple Emulsion):
| Component | Purpose | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | Target Dose |
| Sesame Oil | Lipid Phase / Solvent | 10 - 20% |
| Lecithin | Emulsifier | 1 - 2% |
| Glycerol | Tonicity Agent | ~2.25% |
| Water for Injection | Aqueous Phase | q.s. to 100% |
Procedure:
-
Oil Phase Preparation: Dissolve the required amount of this compound and Lecithin in the Sesame Oil. Gently warm (to ~40-50°C) and stir if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the Glycerol in the Water for Injection.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. This will form a coarse, pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer. This is a critical step to reduce the oil droplet size to the sub-micron range, creating a stable and injectable nanoemulsion. Multiple passes may be required.
-
Sterilization: The final emulsion can be terminally sterilized by autoclaving if the components are heat-stable, or more commonly, prepared aseptically from sterile-filtered components.
-
Quality Control: The final product should be a uniform, milky-white liquid. Key quality control tests include measuring the mean droplet size and distribution (e.g., using dynamic light scattering), pH, and visual inspection for phase separation. Store as recommended, typically at 4°C.
Stability Considerations
The stability of the prepared formulation is critical for obtaining reliable and reproducible in vivo data.
-
Short-Term Stability: Formulations should be visually inspected for any signs of drug precipitation, crystal growth, or (in the case of emulsions) phase separation before each use.
-
Storage: Most parenteral formulations should be stored at 2-8°C and protected from light to minimize chemical degradation.
References
- 1. PhytoBank: Showing this compound (PHY0103673) [phytobank.ca]
- 2. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Improving Tanshindiol C Solubility for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tanshindiol C in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
This compound is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine. It has demonstrated potential as an anti-cancer agent, notably as an inhibitor of EZH2 (Enhancer of zeste homolog 2), a key enzyme in histone methylation and gene silencing.[1][2] Like many natural product-derived compounds, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This low aqueous solubility can lead to several experimental challenges, including precipitation of the compound, inaccurate dosing, and reduced bioavailability to cells in culture, ultimately affecting the reliability and reproducibility of in vitro results.
Q2: What are the general strategies for dissolving this compound for in vitro studies?
The most common strategy for dissolving hydrophobic compounds like this compound for in vitro experiments is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low enough to not cause cellular toxicity.[3][4]
Q3: Which organic solvents are recommended for preparing a this compound stock solution?
This compound is reported to be soluble in several organic solvents, including:
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate[1]
For cell-based assays, DMSO is the most commonly used solvent due to its high solubilizing power and relatively low toxicity at low concentrations.
Q4: What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. A study on hepatocellular carcinoma cells (SNU-4235) reported an IC50 (half-maximal inhibitory concentration) of 20 µM. Therefore, a typical starting point for in vitro experiments could be in the low micromolar range. When preparing stock solutions, it is advisable to create a high-concentration stock (e.g., 10-20 mM) in DMSO to minimize the volume of solvent added to the final culture medium.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in cell culture medium after adding this compound stock. | The aqueous solubility limit of this compound has been exceeded. The final concentration of the organic solvent (e.g., DMSO) may be too high, causing the compound to crash out of solution. | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your experiment. 2. Optimize Dilution: When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. 3. Use a Co-solvent System: In some cases, a combination of solvents may improve solubility. However, this requires careful validation to assess potential toxicity. 4. Employ Solubilizing Agents: Consider using solubility enhancers like cyclodextrins (see Protocol 2). |
| Inconsistent or non-reproducible experimental results. | Inconsistent dosing due to precipitation or aggregation of this compound. Adsorption of the hydrophobic compound to plasticware. | 1. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to cells. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid storing dilute aqueous solutions. 3. Use Low-Binding Plastics: If available, use low-protein-binding microcentrifuge tubes and plates to minimize adsorption of the compound. |
| Observed cytotoxicity is higher than expected or seen in control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | 1. Limit Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.5%, and for some sensitive cell lines, it may need to be even lower (e.g., < 0.1%). 2. Include a Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to deliver this compound. |
Quantitative Data
| Solvent/System | Solubility Data/Prediction | Source/Reference |
| Water | Predicted to be 0.17 g/L | ALOGPS |
| DMSO | Soluble (qualitative) | ChemFaces |
| Acetone | Soluble (qualitative) | ChemFaces |
| Chloroform | Soluble (qualitative) | ChemFaces |
| Dichloromethane | Soluble (qualitative) | ChemFaces |
| Ethyl Acetate | Soluble (qualitative) | ChemFaces |
Note: The solubility in organic solvents is qualitative. It is recommended to empirically determine the maximum practical stock concentration in your solvent of choice.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent (DMSO)
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility using Cyclodextrins
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Stir until the HP-β-CD is completely dissolved.
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: It is recommended to determine the concentration of the solubilized this compound in the final solution using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: this compound inhibits EZH2, leading to reduced histone methylation.
Caption: Simplified representation of the PI3K/Akt/mTOR signaling cascade.
References
Technical Support Center: Optimizing Tanshindiol C Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tanshindiol C in pre-clinical animal studies. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in a mouse xenograft model of cancer?
Given that this compound is an EZH2 inhibitor, a pilot study could explore a range of doses. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific animal model and cancer type.
Q2: What is the known mechanism of action for this compound that I should be assessing?
This compound has been identified as an inhibitor of the EZH2 histone methyltransferase.[3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to gene silencing.[4] In cancer, EZH2 is often overexpressed and contributes to tumor progression.[4] Therefore, key mechanistic endpoints to assess include:
-
Inhibition of EZH2 activity: This can be measured by a decrease in global H3K27me3 levels in tumor tissue via Western blot or immunohistochemistry.
-
Induction of apoptosis: this compound has been shown to induce apoptosis in hepatocellular carcinoma cells, associated with an increased Bax/Bcl-2 ratio. This can be evaluated by TUNEL staining or caspase activity assays in tumor samples.
-
Cell cycle arrest: The compound has been observed to cause G2/M phase arrest in cancer cells. This can be analyzed by flow cytometry of cells isolated from the tumor.
-
Anti-angiogenic effects: A decrease in microvessel density in the tumor can be assessed by staining for endothelial markers like CD31.
Q3: What are the potential signaling pathways affected by this compound?
Based on research on tanshinones, the broader class of compounds to which this compound belongs, several signaling pathways are likely to be modulated. These include pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Figure 1: Simplified diagram of signaling pathways potentially modulated by tanshinones, including this compound, leading to anti-cancer effects.
Troubleshooting Guides
Issue 1: Poor solubility of this compound for in vivo administration.
-
Question: I am having difficulty dissolving this compound for injection into my animal models. What solvents or formulations can I use?
-
Answer: Tanshinones are generally lipophilic and have poor water solubility. For in vivo studies, a common approach is to use a vehicle that can solubilize the compound. Here are some options to consider, which should be tested for tolerability in your animal model first:
-
DMSO/Saline Mixture: Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final concentration. It is critical to ensure the final DMSO concentration is low and well-tolerated by the animals.
-
Oil-based Vehicles: For oral gavage, vehicles like corn oil or sesame oil can be used.
-
Formulations with Surfactants: A mixture of Cremophor EL and ethanol, diluted in saline, is often used for intravenous administration of poorly soluble compounds. However, Cremophor EL can have its own biological effects and should be used with a vehicle-only control group.
-
Solid Dispersions: For oral administration, preparing a solid dispersion of this compound can enhance its solubility and bioavailability.
-
Issue 2: High variability in tumor response between animals.
-
Question: I am observing a wide range of tumor growth inhibition in my treatment group. How can I reduce this variability?
-
Answer: High variability is a common challenge in animal studies. Here are several factors to consider to improve consistency:
-
Animal Homogeneity: Ensure all animals are of the same age, sex, and from the same supplier. Acclimatize them properly before starting the experiment.
-
Tumor Cell Inoculation: Standardize the number of cells, the injection volume, and the location of injection. Use cells from the same passage number.
-
Treatment Administration: Be precise with the dosing volume and the timing of administration. For oral gavage or intraperitoneal injections, ensure consistent delivery.
-
Randomization and Blinding: Randomize animals into control and treatment groups after tumors have reached a specific size. If possible, blind the researchers who are measuring the tumors and administering the treatment.
-
Sample Size: A larger sample size can help to mitigate the effects of individual animal variability.
-
Issue 3: No significant anti-tumor effect is observed.
-
Question: I am not seeing a significant difference in tumor growth between my control and this compound-treated groups. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose you are using may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended.
-
Poor Bioavailability: The route of administration and the formulation may not be providing adequate systemic exposure. Consider pharmacokinetic studies to measure the plasma and tumor concentrations of this compound.
-
Tumor Model Resistance: The specific cancer cell line you are using may be resistant to EZH2 inhibition or the effects of this compound. You can test the sensitivity of your cell line in vitro before proceeding with in vivo studies.
-
Treatment Schedule: The frequency and duration of treatment may be insufficient. Consider a more frequent dosing schedule or a longer treatment period.
-
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-4235 | Hepatocellular Carcinoma | 20 | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 |
Table 2: Comparative In Vivo Dosages of Related Compounds
| Compound | Animal Model | Cancer Type | Route | Dosage | Reference |
| Tanshinone IIA | Mouse Xenograft | Colon Cancer | i.v. | 0.5, 1, 2 mg/kg | |
| Salvia miltiorrhiza Extract | Mouse Xenograft | Oral Cancer | Oral | 10 mg/kg | |
| Salvia miltiorrhiza Extract | Mouse Xenograft | Prostate Cancer | i.p. | 100 mg/kg | |
| Tazemetostat (EZH2 Inhibitor) | Mouse PDOX | Pediatric Brain Tumors | Oral (gavage) | 250, 400 mg/kg (BID) | |
| EPZ-6438 (EZH2 Inhibitor) | Mouse Xenograft | Non-Hodgkin Lymphoma | Oral | Not specified |
Experimental Protocols
Protocol 1: General Procedure for a Mouse Xenograft Study with this compound
This protocol provides a general framework. Specific details should be optimized for your experimental setup.
Figure 2: General workflow for a xenograft mouse model study to evaluate the efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.
-
Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel. Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing Formulation and Administration: Prepare the this compound dosing solution as described in the troubleshooting guide. Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Endpoint and Tissue Collection: Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size. Euthanize the mice and carefully excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for histological analysis (H&E, IHC).
Protocol 2: Pharmacokinetic Study Design
-
Animal Groups: Use healthy rodents (e.g., Sprague-Dawley rats or BALB/c mice). Have separate groups for intravenous (i.v.) and oral (p.o.) administration.
-
Dosing:
-
Intravenous: Administer a single bolus of this compound via the tail vein. A lower dose is typically used for i.v. administration compared to oral.
-
Oral: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), t1/2 (half-life), and AUC (area under the curve). Bioavailability can be calculated by comparing the AUC from the oral and i.v. routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tanshindiol C Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshindiol C drug delivery systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the formulation and characterization of this compound delivery systems.
1. Why is the aqueous solubility of my this compound formulation so low?
This compound, like other tanshinones, is a lipophilic compound with inherently poor water solubility. This is a primary challenge in developing aqueous-based formulations for oral or parenteral administration. The low solubility can lead to poor dissolution and consequently, low bioavailability.
2. What are the common strategies to improve the solubility and bioavailability of this compound?
Several drug delivery technologies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. These include:
-
Nanoparticle-based systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase the surface area for dissolution.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution rate.
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like this compound in their lipid bilayer.
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can solubilize hydrophobic drugs.
-
Cyclodextrin inclusion complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
3. My nanoparticle formulation shows low encapsulation efficiency for this compound. What are the possible reasons and solutions?
Low encapsulation efficiency of a hydrophobic drug like this compound in nanoparticles can be attributed to several factors:
-
Poor affinity between the drug and the polymer matrix: The drug may have a higher affinity for the external phase than for the polymer.
-
Solution: Select a polymer with higher hydrophobicity or one that has specific interactions with this compound.
-
-
Drug precipitation during formulation: Rapid solvent removal can cause the drug to precipitate before it can be encapsulated.
-
Solution: Optimize the solvent evaporation rate or the nanoprecipitation process parameters.
-
-
High drug-to-polymer ratio: An excessive amount of drug relative to the polymer can lead to saturation of the polymer's encapsulation capacity.
-
Solution: Experiment with lower drug-to-polymer ratios.
-
-
Inappropriate stabilizer concentration: The concentration of the stabilizer (e.g., PVA, Poloxamer) can influence nanoparticle formation and drug encapsulation.
-
Solution: Optimize the type and concentration of the stabilizer.
-
4. The in vitro release of this compound from my formulation is very slow and incomplete. How can I troubleshoot this?
Slow and incomplete drug release can be due to:
-
Strong hydrophobic interactions: Strong interactions between this compound and the delivery system's matrix can hinder its release.
-
Poor wettability of the formulation: The formulation may not be readily wetted by the dissolution medium.
-
Inadequate sink conditions in the release medium: The concentration of the released drug in the medium may be approaching its solubility limit, thus slowing down further release.
-
Solution: Ensure sink conditions are maintained by using a sufficiently large volume of release medium or by adding a surfactant (e.g., 0.5% SDS) to the medium.
-
-
Cross-linking or degradation of the carrier: The polymer or lipid matrix may undergo changes that trap the drug.
5. How can I assess the stability of my this compound formulation?
Stability studies are crucial to ensure the quality and efficacy of the formulation over time. Key stability aspects to evaluate include:
-
Physical stability: Monitor for changes in particle size, polydispersity index (PDI), zeta potential, and morphology. Look for signs of aggregation, precipitation, or phase separation.
-
Chemical stability: Quantify the amount of this compound in the formulation over time to assess for degradation. Tanshinones can be sensitive to light, temperature, and pH.[1][2]
-
Encapsulation efficiency: Monitor for drug leakage from the delivery system during storage.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Troubleshooting Low Encapsulation Efficiency
| Problem | Possible Cause | Troubleshooting Steps |
| Very low or no drug encapsulation | Drug is precipitating out during the formulation process. | - Decrease the rate of solvent evaporation or antisolvent addition.- Increase the concentration of the stabilizer.- Ensure the drug is fully dissolved in the organic phase before emulsification. |
| Drug has low affinity for the polymer/lipid matrix. | - Screen different polymers or lipids with varying hydrophobicities.- Consider using a copolymer with both hydrophobic and hydrophilic segments. | |
| Inconsistent encapsulation efficiency between batches | Variability in process parameters. | - Precisely control parameters like stirring speed, temperature, and addition rates.- Ensure consistent quality of raw materials. |
| Inaccurate quantification of encapsulated drug. | - Validate the analytical method for drug quantification.- Ensure complete separation of free drug from the encapsulated drug before analysis. |
Troubleshooting In Vitro Release Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Initial burst release is too high | A significant portion of the drug is adsorbed on the surface of the nanoparticles. | - Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.- Modify the formulation to achieve a more homogeneous drug distribution within the matrix. |
| Incomplete drug release | Poor sink conditions. | - Increase the volume of the release medium.- Add a surfactant (e.g., 0.5% w/v SDS) to the release medium to increase the solubility of this compound. |
| Strong drug-matrix interactions. | - Modify the composition of the carrier matrix to reduce the strength of interactions.- Incorporate a release enhancer into the formulation. | |
| High variability in release data | Inconsistent sample preparation or analysis. | - Ensure uniform dispersion of the formulation in the release medium.- Validate the analytical method for quantifying the released drug. |
| Issues with the dialysis membrane (if used). | - Ensure the membrane is properly wetted before use.- Verify that the molecular weight cut-off of the membrane is appropriate to retain the nanoparticles while allowing the free drug to pass through. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound and Related Tanshinones
| Property | This compound | Tanshinone IIA | Cryptotanshinone | Source(s) |
| Molecular Formula | C₁₈H₁₆O₅ | C₁₉H₁₈O₃ | C₁₉H₂₀O₃ | |
| Molecular Weight ( g/mol ) | 312.32 | 294.32 | 296.34 | |
| Aqueous Solubility | Poorly soluble | Very slightly soluble (practically insoluble) | Slightly soluble (0.00976 mg/mL) | [3] |
| LogP (Octanol/Water) | Not available | High lipophilicity | High lipophilicity | |
| Stability | Not available | Unstable in high temperature and light conditions.[1][2] | More stable in alkaline solutions with ethanol as a cosolvent compared to NaOH solutions. |
Disclaimer: Quantitative data for this compound is limited in the public domain. Data for Tanshinone IIA and Cryptotanshinone are provided as they are structurally related and exhibit similar physicochemical challenges.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of this compound Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM.
-
Emulsification: Add the organic phase dropwise to a specific volume of the aqueous PVA solution (e.g., 20 mL) under high-speed homogenization or sonication. This should be done in an ice bath to minimize solvent evaporation.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature under magnetic stirring for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
Protocol 4.2: In Vitro Release Study of this compound from Nanoparticles using a Dialysis Bag Method
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with 0.5% w/v Sodium Dodecyl Sulfate (SDS) to ensure sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and soak it in the release medium for at least 30 minutes to ensure it is fully hydrated.
-
Sample Loading: Accurately measure a specific volume of the nanoparticle suspension (e.g., 1 mL) and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study Setup: Place the sealed dialysis bag into a vessel containing a known volume of the release medium (e.g., 50 mL). The entire setup should be placed in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) from the vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
Protocol 4.3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: Determined by UV-Vis scan of this compound (likely in the range of 250-280 nm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation:
-
For in vitro release samples: The samples can often be directly injected after appropriate dilution with the mobile phase.
-
For plasma samples: A protein precipitation or liquid-liquid extraction step is required. For example, add three volumes of cold acetonitrile to one volume of plasma, vortex, centrifuge, and inject the supernatant.
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the prepared samples to determine the concentration of this compound.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Section 5: Visualizations
References
Technical Support Center: Preventing Tanshindiol C Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Tanshindiol C in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a bioactive diterpenoid quinone compound.[1] Its structure contains a catechol (1,2-dihydroxybenzene) moiety and a quinone ring, making it susceptible to oxidation and degradation in aqueous environments. This instability can lead to a loss of biological activity and the formation of unknown degradation products, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that cause this compound degradation in aqueous solutions?
The degradation of phenolic compounds like this compound is influenced by several factors:
-
pH: Alkaline conditions (pH > 7) significantly accelerate the degradation of phenolic compounds. This is due to the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.[2]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation of phenolic compounds.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.[3]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of the catechol and quinone moieties of this compound.
-
Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds.
Q3: What are the visible signs of this compound degradation?
Degradation of this compound in solution may be indicated by a color change, often turning from a lighter shade to a darker or different color. Additionally, a decrease in the expected biological activity or the appearance of new peaks in analytical chromatograms (e.g., HPLC) are strong indicators of degradation.
Q4: How should I prepare and store this compound stock solutions?
To maximize stability, it is recommended to prepare stock solutions of this compound in a non-aqueous, aprotic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in amber vials to protect from light. For experiments requiring aqueous solutions, it is best to prepare fresh dilutions from the stock solution immediately before use.
Troubleshooting Guide
Issue 1: I observe a rapid color change in my this compound working solution.
-
Question: Why is my aqueous solution of this compound changing color so quickly?
-
Answer: A rapid color change is a strong indication of oxidation. This is likely due to one or more of the following factors:
-
High pH: The pH of your aqueous buffer may be neutral to alkaline, which significantly accelerates oxidation.
-
Presence of Oxygen: The solution has not been deoxygenated.
-
Light Exposure: The solution is being handled in direct light.
-
-
Solutions:
-
Adjust pH: Prepare your aqueous solution in a slightly acidic buffer (e.g., pH 5-6).
-
Deoxygenate: Degas your buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.
-
Protect from Light: Work in a dimly lit area or use amber-colored labware.
-
Issue 2: My experimental results with this compound are inconsistent.
-
Question: I am seeing variability in the biological effects of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to the variable degradation of this compound. The concentration of the active compound may be decreasing over the course of your experiment.
-
Solutions:
-
Fresh Preparations: Prepare fresh aqueous solutions of this compound for each experiment. Do not use solutions that have been stored for an extended period, even if refrigerated.
-
Use of Antioxidants: Consider adding an antioxidant to your aqueous buffer. Common antioxidants include ascorbic acid (vitamin C) or glutathione. However, be aware that some antioxidants can have their own biological effects, so appropriate controls are necessary.
-
Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer to sequester metal ions.
-
Issue 3: I am trying to quantify this compound using HPLC, but the peak area is decreasing with each injection.
-
Question: Why is the this compound peak in my HPLC analysis shrinking over time?
-
Answer: This indicates that this compound is degrading in the autosampler or in your prepared sample vials.
-
Solutions:
-
Control Autosampler Temperature: If possible, set the autosampler temperature to a lower value (e.g., 4°C) to slow down degradation.
-
Minimize Sample Preparation Time: Prepare your samples for HPLC analysis immediately before placing them in the autosampler.
-
Acidify the Mobile Phase: Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can help to stabilize this compound during the chromatographic run.
-
Data Presentation
Table 1: Factors Affecting the Stability of Phenolic Compounds in Aqueous Solution
| Factor | Effect on Stability | Recommendation |
| pH | Degradation increases significantly at pH > 7.[2] | Maintain a slightly acidic pH (5-6). |
| Light | UV and visible light can cause photodegradation. | Use amber vials and minimize light exposure. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (-20°C or -80°C for stocks) and prepare working solutions fresh. |
| Oxygen | Promotes oxidation. | Deoxygenate solvents and work under an inert atmosphere if possible. |
| Metal Ions | Catalyze oxidation. | Use high-purity water and consider adding a chelating agent (e.g., EDTA). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Store this stock solution in small aliquots in amber vials at -80°C.
-
Prepare a Stabilized Aqueous Buffer:
-
Use high-purity, deionized water.
-
Prepare a suitable buffer (e.g., citrate or acetate buffer) and adjust the pH to 5.5.
-
Degas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes.
-
(Optional) Add a chelating agent such as EDTA to a final concentration of 0.1 mM.
-
(Optional) Add an antioxidant like ascorbic acid to a final concentration of 100 µM. Note: Run appropriate vehicle controls to account for any effects of the antioxidant.
-
-
Prepare the Working Solution: Immediately before your experiment, dilute the this compound stock solution into the prepared stabilized aqueous buffer to the desired final concentration. Use this solution promptly.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general method and may require optimization for your specific instrument and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (determine by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dilute the this compound solution in the mobile phase A.
Visualizations
Caption: Postulated oxidative degradation pathway of this compound.
Caption: Recommended workflow for experiments with this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Tanshindiol C in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshindiol C. Our aim is to help you overcome common challenges, particularly precipitation issues, and ensure the successful application of this compound in your cell culture experiments.
Troubleshooting Guide
This guide addresses the most common issue encountered with this compound: precipitation in cell culture media.
Issue: Precipitate Forms When Diluting this compound Stock Solution in Aqueous Media
The formation of a precipitate upon dilution of a this compound stock solution into your cell culture medium is a common problem due to its hydrophobic nature. This can lead to inaccurate dosing and inconsistent experimental results. Here are systematic steps to troubleshoot this issue.
Step 1: Evaluate Your Stock Solution
-
Observation: Is your stock solution clear and free of any visible particles?
-
Troubleshooting:
-
If you observe a precipitate in your stock solution, gently warm the vial in a 37°C water bath and vortex or sonicate briefly to aid dissolution.[1]
-
If the precipitate persists, your stock concentration may be too high. It is recommended to prepare a new stock solution at a lower concentration.
-
Always visually inspect your stock solution for any signs of precipitation before use.
-
Step 2: Optimize Your Dilution Method
Directly adding a small volume of a highly concentrated DMSO stock into a large volume of aqueous medium can cause "solvent shock," leading to immediate precipitation of the compound.
-
Recommended Protocol: Serial Dilution
-
Warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, create a 1:10 or 1:100 intermediate dilution.
-
Add the intermediate dilution to the final volume of your pre-warmed cell culture medium to achieve the desired working concentration.
-
Mix gently by inverting the tube or pipetting slowly. Use the final working solution immediately.
-
Step 3: Control the Final Solvent Concentration
High concentrations of organic solvents like DMSO can be toxic to cells and can also cause the compound to precipitate upon dilution.
-
Best Practice:
-
Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and certainly not exceeding 1%.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your highest this compound concentration, to account for any solvent effects.
-
Step 4: Consider Alternative Solubilization Strategies
If precipitation persists, you may need to explore other methods to enhance the solubility of this compound in your culture system.
| Strategy | Description | Considerations |
| Co-solvents | The use of a small percentage of a co-solvent like ethanol in your stock solution preparation may improve solubility for some compounds. | The compatibility and potential toxicity of any co-solvent with your specific cell line must be thoroughly evaluated. |
| Formulation with Carrier Proteins | For in vivo studies or complex in vitro models, formulating this compound with carrier proteins like albumin can enhance its solubility and delivery. | This approach requires specialized formulation development and may not be suitable for all cell culture experiments. |
| Use of Surfactants | A biocompatible surfactant, such as Pluronic® F-68, can be added to the cell culture medium to help maintain the solubility of hydrophobic compounds. | The concentration of the surfactant must be optimized to avoid cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 312.33 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.12 mg of this compound.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. If needed, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterilization: For optimal sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Dilutions: Create a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range of concentrations, for example, from 1 µM to 100 µM.
-
Vehicle Control: Include a control sample containing the highest concentration of DMSO that will be used in your dilutions.
-
Incubation: Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or a film.
-
Microscopic Examination: For a more detailed assessment, examine a small sample of each dilution under a microscope to look for smaller, crystalline precipitates.
-
Determination: The highest concentration that remains clear and free of any visible precipitate is considered the maximum soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, cell culture grade DMSO is the most commonly recommended solvent for dissolving this compound for use in cell culture.
Q2: What is the known mechanism of action for this compound?
A2: this compound is known to be a potent inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[2][3] This inhibition leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), which can result in the reactivation of tumor suppressor genes. In hepatocellular carcinoma cells, this compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase.
Q3: What is a typical working concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. One study reported an IC50 of 20 µM for the inhibition of growth in the SNU-4235 hepatocellular carcinoma cell line. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles. Protect the aliquots from light.
Q5: Can I prepare a stock solution of this compound in PBS or ethanol?
A5: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions like PBS. While ethanol can be used to dissolve some hydrophobic compounds, DMSO is generally a more effective solvent for this compound. If you choose to use ethanol, you must verify its compatibility with your cell line and determine the maximum tolerable concentration.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Technical Support Center: Enhancing Tanshindiol C Solubility with Cyclodextrins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cyclodextrins to enhance the aqueous solubility of Tanshindiol C.
Disclaimer: As of the latest literature review, specific studies on the inclusion complex of this compound with cyclodextrins are limited. The data and protocols presented here are based on studies with structurally similar tanshinones, such as Tanshinone IIA and Cryptotanshinone. These should serve as a strong starting point for your experiments with this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during the preparation and characterization of this compound-cyclodextrin inclusion complexes.
Issue 1: Low Solubility Enhancement of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Cyclodextrin Type | The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex. For tanshinones, modified β-cyclodextrins are often effective. | Screen different cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has shown significant solubility enhancement for other tanshinones.[1][2] |
| Suboptimal Molar Ratio | An incorrect molar ratio of this compound to cyclodextrin can lead to incomplete complexation. | Perform a phase solubility study to determine the optimal stoichiometric ratio, which is often 1:1 for similar compounds.[1][3] A higher molar ratio of cyclodextrin to the drug may increase the amount of encapsulated drug, but there is an optimal point beyond which the efficiency might decrease.[4] |
| Inefficient Preparation Method | The method used to prepare the inclusion complex significantly impacts its formation and efficiency. | Experiment with different preparation techniques such as co-evaporation, freeze-drying, and kneading. The co-evaporation method has been shown to be effective for Tanshinone IIA. |
| Presence of Competitive Molecules | The presence of other molecules in the solution can compete with this compound for the cyclodextrin cavity. | Ensure high purity of this compound and use purified water and solvents to avoid interference. |
Issue 2: Poor Yield or Low Encapsulation Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the Complex | The inclusion complex itself may have limited solubility, leading to precipitation and low yield in the final solution. | Optimize the concentration of the cyclodextrin. While higher concentrations can increase solubility, excessive amounts might lead to aggregation and precipitation. |
| Loss of Product During Preparation | The chosen preparation method might lead to significant loss of the product. | For methods like co-precipitation, ensure complete collection of the precipitate. For freeze-drying, ensure the solution is completely frozen before starting the process to prevent product loss. |
| Inaccurate Quantification | The method used to measure the concentration of this compound might not be accurate. | Develop and validate a reliable analytical method, such as HPLC-UV, for the quantification of this compound in the presence of cyclodextrins. |
| Unfavorable Thermodynamic Parameters | The inclusion process might be thermodynamically unfavorable under the chosen experimental conditions. | Investigate the effect of temperature on the inclusion process. Studies on other tanshinones have shown the process to be exothermic. |
Issue 3: Inconclusive Characterization of the Inclusion Complex
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Evidence of Complex Formation | A single analytical technique may not be sufficient to confirm the formation of a true inclusion complex. | Employ a combination of analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to provide comprehensive evidence of complexation. |
| Overlapping Spectroscopic Signals | The characteristic signals of this compound might be masked by those of the cyclodextrin, especially at high molar ratios. | In FTIR, look for shifts or disappearances of characteristic peaks of this compound. In XRD, the disappearance of crystalline peaks of the drug suggests its amorphous inclusion within the cyclodextrin. |
| Physical Mixture Instead of a True Complex | The preparation method might have resulted in a simple physical mixture rather than an inclusion complex. | Compare the analytical data (DSC, XRD, FTIR) of the prepared complex with that of a physical mixture of this compound and the cyclodextrin. A true complex will show different characteristics from a physical mixture. |
Frequently Asked Questions (FAQs)
Q1: What type of cyclodextrin is best for enhancing the solubility of this compound?
A1: Based on studies with structurally similar tanshinones, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective solubilizing agent. Its modified structure provides a suitable cavity size and enhances its own aqueous solubility, which in turn significantly improves the solubility of the guest molecule. Other modified β-cyclodextrins could also be effective and may be worth screening.
Q2: What is the expected stoichiometry of the this compound-cyclodextrin complex?
A2: For Tanshinone IIA and Tanshinone I with β-cyclodextrin and HP-β-CD, a 1:1 stoichiometric ratio has been reported. It is highly probable that this compound will also form a 1:1 complex. This can be confirmed by conducting a phase solubility study.
Q3: How can I determine the stability constant (Kc) of the inclusion complex?
A3: The stability constant can be calculated from the slope of the linear portion of a phase solubility diagram, which plots the molar concentration of the guest molecule (this compound) against the molar concentration of the cyclodextrin.
Q4: What are the most common methods for preparing this compound-cyclodextrin inclusion complexes?
A4: The most frequently used and effective methods for preparing inclusion complexes of poorly soluble drugs like tanshinones include:
-
Co-precipitation: This method involves dissolving both the drug and cyclodextrin in a suitable solvent and then inducing precipitation of the complex.
-
Freeze-drying (Lyophilization): This technique involves dissolving the components in water or a suitable solvent system, freezing the solution, and then removing the solvent by sublimation under vacuum.
-
Kneading: This method involves mixing the drug and cyclodextrin with a small amount of a solvent to form a paste, which is then dried.
-
Co-evaporation: This method, effective for Tanshinone IIA, involves dissolving both components in a common solvent and then evaporating the solvent to obtain the complex.
Q5: How can I confirm the successful formation of the inclusion complex?
A5: The formation of an inclusion complex should be confirmed using multiple analytical techniques that provide evidence of the interaction between this compound and the cyclodextrin in the solid state. These include:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of this compound indicates its inclusion within the cyclodextrin cavity.
-
X-ray Diffraction (XRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex is a strong indicator of inclusion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts, broadening, or disappearance of characteristic vibrational bands of this compound can confirm its interaction with the cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin in solution can provide detailed information about the geometry of the inclusion complex.
Data Presentation
Table 1: Solubility Enhancement of Tanshinone IIA with HP-β-Cyclodextrin
| Parameter | Tanshinone IIA | Tanshinone IIA-HP-β-CD Complex | Fold Increase | Reference |
| Aqueous Solubility (37°C) | ~0.02 mg/mL | ~0.34 mg/mL | 17 |
Table 2: Stability Constants of Tanshinone Inclusion Complexes
| Guest Molecule | Cyclodextrin | Stability Constant (Kc) (M-1) | Reference |
| Tanshinone IIA | β-CD | 283 | |
| Tanshinone IIA | HP-β-CD | 358 | |
| Tanshinone I | β-CD | 235 | |
| Tanshinone I | HP-β-CD | 312 |
Experimental Protocols
1. Phase Solubility Study
This protocol is essential for determining the stoichiometry and stability constant of the this compound-cyclodextrin complex.
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Add an excess amount of this compound powder to each solution.
-
Seal the containers and shake them at a constant temperature (e.g., 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, filter the solutions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a validated analytical method like HPLC-UV.
-
Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and allow for the calculation of the stability constant.
2. Preparation of Inclusion Complex by Co-evaporation
This method has been successfully used for Tanshinone IIA.
-
Dissolve this compound and the cyclodextrin (in a 1:1 molar ratio) in a suitable organic solvent or a co-solvent system (e.g., ethanol/water).
-
Ensure complete dissolution of both components with stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid powder, which is the inclusion complex.
-
Further dry the powder in a vacuum oven to remove any residual solvent.
3. Characterization of the Inclusion Complex
-
DSC: Analyze a small amount of the complex using a differential scanning calorimeter. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Compare the thermogram to those of the individual components and their physical mixture.
-
XRD: Obtain the X-ray powder diffraction patterns for the complex, the individual components, and their physical mixture using a diffractometer.
-
FTIR: Record the FTIR spectra of the samples (as KBr pellets or using an ATR accessory). Compare the spectrum of the complex to those of the individual components and their physical mixture.
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing this compound-cyclodextrin complexes.
Caption: Mechanism of solubility enhancement of this compound by cyclodextrin inclusion.
References
- 1. Investigation of the improved effects of 2-hydroxypropyl-beta-cyclodextrin on solubility, dissolution rate, and intestinal absorptive profile of tanshinone IIA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and study on the inclusion complexes of two tanshinone compounds with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tanshinone Solid Dispersion Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solid dispersion techniques to enhance the bioavailability of Tanshinone.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of Tanshinone low?
A1: The oral bioavailability of Tanshinones, such as Tanshinone IIA (TSIIA) and cryptotanshinone, is limited primarily due to their poor water solubility.[1][2][3] This low solubility leads to a slow dissolution rate in the gastrointestinal tract, which is a rate-limiting step for its absorption into the bloodstream.
Q2: How can solid dispersion techniques improve the bioavailability of Tanshinone?
A2: Solid dispersion (SD) is a common and effective technique for enhancing the dissolution and bioavailability of poorly water-soluble drugs like Tanshinone.[1] The core principle involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can lead to several improvements:
-
Reduced Particle Size: Dispersing the drug at a molecular or microcrystalline level increases the surface area available for dissolution.[2]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Conversion to Amorphous State: The drug may be converted from a crystalline to a higher-energy amorphous state, which has greater solubility and faster dissolution.
-
Increased Porosity: The resulting solid dispersion particles can have increased porosity, further aiding dissolution.
Q3: What are common carriers used for preparing Tanshinone solid dispersions?
A3: A variety of hydrophilic carriers have been successfully used to prepare Tanshinone solid dispersions. The choice of carrier can significantly impact the performance of the solid dispersion. Common carriers include:
-
Polymers: Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 6000), Poloxamer 188.
-
Inorganic Carriers: Nano-hydroxyapatite (n-HAp), silica nanoparticles, nano-CaCO3.
-
Lipid-based Carriers: Glycerin monostearate (GMS).
-
Other Polymers: Polyethylene oxide (PEO).
Q4: Which preparation methods are suitable for Tanshinone solid dispersions?
A4: Several methods can be used to prepare Tanshinone solid dispersions, each with its own advantages and considerations:
-
Spray Drying: A common method that involves spraying a solution of the drug and carrier into a hot air stream to rapidly evaporate the solvent.
-
Solvent Evaporation: This method involves dissolving the drug and carrier in a common solvent, followed by evaporation of the solvent to form the solid dispersion.
-
Planetary Ball Milling: A novel and efficient method that uses mechanical energy to prepare solid dispersions.
-
Solvent Melting Method: This technique combines the use of a solvent and heat, where the drug is dissolved in a solvent and then mixed with a molten carrier.
-
Fluid-Bed Technique: This single-step technique can be used to prepare ternary solid dispersion pellets.
Q5: How can I characterize the prepared Tanshinone solid dispersions?
A5: Proper characterization is crucial to understand the physicochemical properties and performance of the solid dispersion. Key characterization techniques include:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the carrier.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion.
-
Fourier Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions between the drug and the carrier.
-
In Vitro Dissolution Studies: To evaluate the enhancement of the drug's dissolution rate compared to the pure drug and physical mixtures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Dissolution Rate Enhancement | - Inappropriate carrier selection.- Incorrect drug-to-carrier ratio.- The drug has not been converted to an amorphous state.- Inefficient preparation method. | - Screen different hydrophilic carriers (e.g., Poloxamer 188, PVP K30, silica nanoparticles).- Optimize the drug-to-carrier ratio; increasing the carrier content often improves dissolution.- Confirm the amorphous state using DSC and PXRD.- Try a different preparation method (e.g., spray drying for rapid solvent removal). |
| Physical Instability During Storage (Recrystallization) | - The amorphous state is thermodynamically unstable.- Moisture absorption by the carrier.- Low glass transition temperature (Tg) of the carrier. | - Use a ternary solid dispersion by adding a third component like nano-CaCO3 to stabilize the amorphous form.- Store the solid dispersion under controlled low humidity conditions.- Select a carrier with a high Tg. |
| Poor In Vivo Bioavailability Despite Good In Vitro Dissolution | - Drug precipitation in the gastrointestinal tract.- Degradation of the drug in the GI environment.- Insufficient absorption across the intestinal membrane. | - Incorporate a precipitation inhibitor in the formulation.- Consider using carriers that offer some protection against degradation.- Investigate the use of permeation enhancers, though this is beyond the scope of solid dispersion alone. |
| Difficulty in Handling the Solid Dispersion (Tackiness) | - Low melting point or Tg of the carrier.- Hygroscopic nature of the carrier. | - Select a carrier with a higher melting point or Tg.- Prepare the solid dispersion as pellets or granules to improve flowability.- Store and handle in a low-humidity environment. |
| Inconsistent Batch-to-Batch Results | - Poor control over process parameters.- Inhomogeneous mixing of drug and carrier. | - Tightly control parameters like temperature, drying rate, and mixing speed.- Ensure complete dissolution of both drug and carrier in the solvent before processing.- For milling methods, optimize milling time and speed. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement of Tanshinone IIA (TSIIA) Solid Dispersions with Different Carriers and Ratios.
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Dissolution Enhancement | Reference |
| Nano-hydroxyapatite (n-HAp) | 1:8 | Spray Drying | ~96% dissolved at 45 min (vs. <30% for pure drug at 120 min) | |
| Silica Nanoparticles | 1:5 | Spray Drying | ~92% higher dissolution than pure drug after 60 minutes | |
| Poloxamer 188 | 1:8 | Not Specified | Significantly higher solubility and dissolution than PEG 6000 and PVP K30 for TSIIA | |
| PVP K30 | 1:8 | Not Specified | Superior carrier for cryptotanshinone | |
| Porous Silica | Not Specified | Solvent Method | Significantly improved in-vitro dissolution rate | |
| PVP & Poloxamer 188 (Ternary) | Not Specified | Fluid-Bed Technique | 100% dissolution after 60 min (vs. 60% for binary system) |
Table 2: In Vivo Pharmacokinetic Parameters of Tanshinone IIA (TSIIA) Solid Dispersions in Rats.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability Enhancement | Reference |
| Pure TSIIA | - | - | 343.70 ± 75.628 | - | |
| TSIIA-Porous Silica SD | - | - | 1019.87 ± 161.819 | ~2.97-fold vs. pure drug | |
| Pure TSIIA | - | 5.52 ± 0.738 | - | - | |
| TSIIA Physical Mixture | - | 4.65 ± 0.226 | - | 2.87-fold vs. pure drug | |
| TSIIA Binary SD Pellets | - | 4.15 ± 0.456 | - | 0.76-fold vs. binary SD | |
| TSIIA Ternary SD Pellets | - | 3.80 ± 0.398 | - | 5.40-fold vs. pure drug |
Experimental Protocols
1. Preparation of Tanshinone IIA Solid Dispersion by Spray Drying
-
Materials: Tanshinone IIA (TSIIA), nano-hydroxyapatite (n-HAp), suitable organic solvent (e.g., ethanol or acetone).
-
Procedure:
-
Dissolve TSIIA and n-HAp in the selected solvent at a specific ratio (e.g., 1:8 w/w).
-
Stir the solution until a clear solution is obtained, indicating complete dissolution.
-
Use a laboratory-scale spray dryer with parameters set, for example, to an inlet temperature of 100-120°C and a feed rate of 5 mL/min.
-
Spray the solution into the drying chamber.
-
Collect the resulting dry powder (solid dispersion).
-
Store the collected powder in a desiccator over silica gel.
-
2. In Vitro Dissolution Study
-
Apparatus: USP 24 method 2 (paddle method) dissolution apparatus.
-
Dissolution Medium: 900 mL of distilled water containing 0.5% sodium dodecyl sulfate (SDS).
-
Procedure:
-
Maintain the dissolution medium at 37°C ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
Add a sample of the solid dispersion (equivalent to a fixed amount of TSIIA, e.g., 5 mg) to the dissolution medium.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of TSIIA in the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
3. Characterization by Differential Scanning Calorimetry (DSC)
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small amount (e.g., 3-5 mg) of the sample (pure TSIIA, carrier, physical mixture, or solid dispersion) into an aluminum pan.
-
Seal the pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).
-
Use an empty sealed pan as a reference.
-
Purge with an inert gas like nitrogen during the analysis.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram. The disappearance of the drug's melting peak in the solid dispersion indicates its amorphous or molecularly dispersed state.
-
Visualizations
Caption: Experimental workflow for developing Tanshinone solid dispersions.
Caption: Troubleshooting logic for low dissolution rates.
Caption: Mechanism of bioavailability enhancement via solid dispersion.
References
- 1. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Tanshinone Compounds In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Tanshinone compounds in vitro, focusing on the use of antioxidants to enhance their stability.
Frequently Asked Questions (FAQs)
Q1: My Tanshinone solution is showing signs of degradation shortly after preparation. What are the primary causes?
A1: Tanshinone compounds, such as Tanshinone IIA (TSIIA), are inherently unstable in solution due to their chemical structure.[1] The main factors contributing to their degradation are:
-
Oxidation: The quinone structure in many Tanshinones makes them highly susceptible to oxidative degradation.[1]
-
Temperature: Elevated temperatures significantly accelerate the degradation rate.[2][3] For example, Tanshinone IIA is known to be unstable at high temperatures.[4]
-
Light Exposure: Tanshinones are photosensitive. Exposure to light, especially UV radiation, can induce photochemical degradation.
-
pH: The stability of Tanshinone compounds can be pH-dependent. For instance, cryptotanshinone shows instability in strongly acidic (below pH 1.0) and strongly alkaline (above pH 11.0) conditions. The degradation of Tanshinone IIA in solution has been shown to follow pseudo-first-order kinetics, which is influenced by pH.
Q2: What is the best practice for preparing and storing Tanshinone stock solutions to maintain their integrity?
A2: Proper preparation and storage are critical for minimizing degradation.
-
Solvent Choice: Tanshinone compounds are lipophilic and readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.
-
Storage Conditions: Prepare a concentrated stock solution in 100% DMSO, aliquot it into smaller, single-use volumes in sterile, amber-colored tubes, and store at -80°C for long-term storage (up to 6 months). This practice minimizes repeated freeze-thaw cycles, which can compromise compound stability. For short-term storage (up to 1 month), -20°C is acceptable.
-
Working Solutions: Always prepare fresh working dilutions from the frozen stock solution immediately before each experiment. Avoid storing diluted aqueous solutions. When diluting the DMSO stock into aqueous media, add the stock solution to the pre-warmed media while gently vortexing to prevent precipitation. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.
Q3: Which antioxidants can be used to stabilize Tanshinone compounds in vitro, and how do they work?
A3: Including antioxidants in your experimental medium can effectively mitigate oxidative degradation. Commonly used antioxidants include:
-
Ascorbic Acid (Vitamin C) & Citric Acid: These are frequently used in combination to prevent the oxidation of phenolic compounds. They act as reducing agents (electron donors), inhibiting the oxidation of labile substrates like Tanshinones.
-
Trolox: A water-soluble analog of Vitamin E, it is another effective antioxidant for cell culture applications.
-
Polyvinylpyrrolidone (PVP): PVP can help reduce the effects of phenolic oxidation.
-
Activated Charcoal: While not a soluble antioxidant, activated charcoal can be added to culture media to adsorb inhibitory phenolic compounds and their toxic oxidation byproducts.
These antioxidants protect Tanshinones by neutralizing reactive oxygen species (ROS) in the medium, thereby preventing the oxidation of the Tanshinone molecule itself.
Q4: How can I experimentally verify that my Tanshinone compound is degrading under my specific culture conditions?
A4: The most reliable way to assess stability is to perform a time-course analysis using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can incubate the Tanshinone compound in your specific cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO₂) and collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). A decrease in the peak area of the parent compound over time, often accompanied by the appearance of new peaks corresponding to degradation products, confirms instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or diminished biological effect over time in long-term (>24h) experiments. | Chemical degradation of the Tanshinone compound in the culture medium at 37°C. | 1. Replenish the medium: Change the culture medium with freshly diluted Tanshinone every 24 hours to maintain a consistent effective concentration. 2. Incorporate an antioxidant: Add an antioxidant like Ascorbic Acid or Trolox to the cell culture medium to slow down oxidative degradation. 3. Conduct a stability study: Empirically determine the degradation rate of the compound under your specific experimental conditions using HPLC to optimize the replenishment schedule. |
| Precipitate forms when diluting the DMSO stock solution into aqueous culture medium. | Poor aqueous solubility of the lipophilic Tanshinone compound. | 1. Optimize dilution: Add the concentrated DMSO stock solution dropwise into the pre-warmed aqueous medium while vortexing gently to facilitate dispersion. 2. Use serial dilutions: Avoid a single large dilution step. Perform serial dilutions to gradually lower the concentration. 3. Check final concentration: Ensure the final concentration does not exceed the compound's solubility limit in the medium. The final DMSO concentration should be kept below 0.5%. |
| Browning of the cell culture medium. | Oxidation of the phenolic structures within the Tanshinone compounds. This is a common issue with phenolic compounds in culture. | 1. Add antioxidants: Use antioxidants such as ascorbic acid, citric acid, or PVP in the culture medium. 2. Use activated charcoal: Incorporate a low percentage (0.2 – 3.0% w/v) of activated charcoal in the medium to adsorb oxidized byproducts. 3. Protect from light: Keep the cultures in the dark, as light can stimulate the synthesis and exudation of polyphenolic compounds. |
Quantitative Data on Tanshinone IIA Stability
The degradation of Tanshinone IIA (TSIIA) in solution typically follows pseudo-first-order kinetics. The stability is highly dependent on environmental factors.
Table 1: Factors Influencing the Degradation of Tanshinone IIA
| Factor | Effect on Stability | Kinetic Parameters / Observations | Reference |
| Temperature | Highly unstable at elevated temperatures. | The degradation rate increases significantly with temperature. The activation energy (Ea) for degradation in solution was calculated to be 82.74 kJ/mol. | |
| Light | Prone to photodegradation. | Exposure to light is a major factor in the instability of Tanshinone compounds. | |
| pH | Stability is pH-dependent. | Degradation rate is influenced by the pH of the solution. | |
| Initial Concentration | Degradation rate is influenced by the initial concentration. | The degradation follows pseudo-first-order kinetics, where the rate is proportional to the concentration of TSIIA. |
Note: Specific rate constants (k) and half-lives (t½) will vary depending on the exact solvent, pH, temperature, and light conditions of the experiment. The half-life can be calculated using the equation t½ = 0.692/k, where k is the pseudo-first-order rate constant.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Tanshinone Stock Solution
-
Weighing: Carefully weigh the desired amount of solid Tanshinone compound powder in a sterile microfuge tube.
-
Dissolution: Add 100% sterile-filtered DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protecting (amber) cryovials. The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed vial.
-
Storage: Immediately store the aliquots at -80°C for long-term preservation.
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Protocol 2: General Procedure for Using Antioxidants in Cell Culture
-
Prepare Antioxidant Stock: Prepare a sterile stock solution of the chosen antioxidant (e.g., 100 mM Ascorbic Acid in sterile water). Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare Culture Medium: Prepare the required volume of cell culture medium for your experiment.
-
Add Antioxidant: Just before use, add the antioxidant stock solution to the culture medium to achieve the desired final concentration (e.g., 50-100 µM for Ascorbic Acid). Gently mix the medium.
-
Prepare Tanshinone Working Solution: Thaw a single aliquot of your Tanshinone DMSO stock at room temperature. Prepare the final working concentration by diluting the stock solution directly into the antioxidant-supplemented medium.
-
Treat Cells: Remove the old medium from your cell cultures and replace it with the freshly prepared medium containing both the Tanshinone compound and the antioxidant.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂), ensuring the plates or flasks are protected from direct light.
Visualizations
Workflow and Degradation Pathways
Caption: Workflow for assessing stability and a diagram of degradation factors.
Signaling Pathway: Antioxidant Action
Tanshinone compounds themselves possess antioxidant properties, often by modulating endogenous antioxidant pathways such as the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Simplified Nrf2 antioxidant response pathway modulated by Tanshinones.
References
Technical Support Center: Enhancing the Bioavailability of Tanshinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Tanshinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Tanshinone derivatives like Tanshinone IIA and Cryptotanshinone?
A1: The poor oral bioavailability of Tanshinone derivatives is multifactorial, primarily stemming from:
-
Low Aqueous Solubility: Tanshinones are highly lipophilic and sparingly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3][4][5] For instance, the absolute oral bioavailability of Tanshinone IIA is reported to be below 3.5%, and that of Cryptotanshinone is approximately 2.05% in rats.
-
Poor Permeability: Despite their lipophilicity, some tanshinones exhibit limited membrane permeability, which can hinder their absorption across the intestinal epithelium.
-
First-Pass Metabolism: Tanshinones undergo significant metabolism in both the intestine and the liver before reaching systemic circulation, which reduces the amount of active drug available.
-
P-glycoprotein (P-gp) Efflux: Cryptotanshinone has been identified as a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.
Q2: My experimental results show very low plasma concentrations of Tanshinone IIA after oral administration. How can I improve its bioavailability?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Tanshinone IIA. These include:
-
Nanoformulations: Encapsulating Tanshinone IIA into nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.
-
Solid Dispersions: Creating a solid dispersion of Tanshinone IIA with a hydrophilic carrier can significantly improve its dissolution rate.
-
Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of Tanshinone IIA.
-
Phospholipid Complexes: Forming a complex with phospholipids can improve the lipophilicity and membrane permeability of Tanshinone IIA.
Below is a summary of the bioavailability enhancement achieved with different formulation strategies for Tanshinone IIA.
| Formulation Strategy | Carrier/Method | Animal Model | Fold Increase in AUC (Compared to Suspension/Pure Drug) | Reference |
| Lipid Nanocapsules (LNCs) | Phase-inversion method | Rats | ~3.6 | |
| Solid Dispersion | Porous Silica | Rats | ~2.96 | |
| Hydroxypropyl-β-Cyclodextrin Inclusion Complex | Solution Method | Rats | 3.71 (AUC0-t) | |
| Phospholipid Complex | Solvent Evaporation | Rats | 2.49 | |
| Nanoemulsion | - | - | - | |
| Solid Lipid Nanoparticles | - | - | - |
Q3: I am working with Cryptotanshinone and facing similar bioavailability issues. What are the recommended approaches for this derivative?
A3: Similar to Tanshinone IIA, the bioavailability of Cryptotanshinone can be improved using various formulation techniques. The P-gp efflux is a significant hurdle for Cryptotanshinone, so strategies that can bypass or inhibit this mechanism are particularly beneficial.
| Formulation Strategy | Carrier/Method | Animal Model | Fold Increase in Bioavailability (Compared to Suspension/Raw Drug) | Reference |
| Nanocrystals | Precipitation-homogenization | Rats | 2.87 (Relative Bioavailability) | |
| Solid Lipid Nanoparticles | Ultrasonic and high-pressure homogenization | Rats | 1.86 - 2.99 (Relative Bioavailability) | |
| Solid Dispersion | PVP K-30 or Poloxamer 407 | Rats | Significant increase in AUC | |
| Hydroxypropyl-β-cyclodextrin Inclusion Complex | - | Dogs | 2.5 (Oral Bioavailability) |
Troubleshooting Guides
Issue 1: Poor Dissolution of Tanshinone Derivative in Aqueous Media
Symptoms:
-
In vitro dissolution studies show very slow and incomplete release of the active compound.
-
Difficulty in preparing a homogenous solution for in vitro cell-based assays.
Possible Causes:
-
Inherent low aqueous solubility of the Tanshinone derivative.
-
Crystalline nature of the drug substance.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Method: Micronization or nanocrystal preparation. Reducing the particle size increases the surface area available for dissolution.
-
Protocol (Nanocrystals): A common method is precipitation followed by high-pressure homogenization using a stabilizer like Poloxamer 407.
-
-
Amorphous Solid Dispersion:
-
Method: Prepare a solid dispersion with a hydrophilic carrier. This converts the drug from a crystalline to a more soluble amorphous state.
-
Protocol (Solid Dispersion with Porous Silica):
-
Dissolve Tanshinone IIA in a suitable organic solvent (e.g., methanol).
-
Add porous silica to the solution and mix thoroughly.
-
Evaporate the solvent under reduced pressure.
-
The resulting powder is the solid dispersion.
-
-
Issue 2: Low Permeability and High Efflux of Cryptotanshinone
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell monolayer assays.
-
Higher transport observed from the basolateral to the apical side compared to the apical to basolateral direction, indicating active efflux.
Possible Causes:
-
Cryptotanshinone is a substrate of the P-glycoprotein (P-gp) efflux transporter.
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor:
-
Method: In experimental settings, co-administering a known P-gp inhibitor, such as verapamil, can significantly increase the intestinal absorption of Cryptotanshinone. This is primarily a research tool to confirm P-gp involvement.
-
-
Nanoformulations to Bypass P-gp:
-
Method: Encapsulating Cryptotanshinone in nanoparticles can facilitate its uptake through endocytosis, bypassing the P-gp efflux mechanism.
-
Protocol (Solid Lipid Nanoparticles):
-
Melt a solid lipid (e.g., glyceryl monostearate) and dissolve Cryptotanshinone in it.
-
Prepare a hot aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Disperse the hot lipid phase in the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization to form solid lipid nanoparticles.
-
-
Experimental Protocols
Protocol 1: Preparation of Tanshinone IIA-Loaded Lipid Nanocapsules (LNCs)
This protocol is adapted from a phase-inversion method.
Materials:
-
Tanshinone IIA (TSIIA)
-
Labrafac® WL 1349 (caprylic-capric acid triglycerides)
-
Solutol® HS 15 (macrogol 15 hydroxystearate)
-
Deionized water
-
Sodium chloride
Procedure:
-
Mix Labrafac®, Solutol®, deionized water, and sodium chloride in a beaker.
-
Dissolve the desired amount of TSIIA in the mixture.
-
Heat the mixture under magnetic stirring, alternating between temperatures of 60°C and 90°C for three cycles to induce phase inversion.
-
During the last cooling cycle, add cold deionized water (around 4°C) to the mixture at the phase inversion point.
-
Stir the resulting nanoemulsion for 5 minutes.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the Tanshinone derivative formulation (e.g., suspension, LNCs, solid dispersion) orally via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the Tanshinone derivative from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of the Tanshinone derivative in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
References
- 1. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and optimization of surface stabilized cryptotanshinone nanocrystals with enhanced bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renoprotective Effects of Tanshinone IIA: A Literature Review [mdpi.com]
Validation & Comparative
A Comparative Analysis of Tanshindiol C and Other Major Tanshinones in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Tanshindiol C against other prominent tanshinones: Tanshinone IIA, Cryptotanshinone, and Tanshinone I. The information presented is curated from various scientific studies to aid in research and drug development efforts.
Overview of Tanshinones in Oncology
Tanshinones, a group of lipophilic diterpenoids derived from the roots of Salvia miltiorrhiza (Danshen), have garnered significant attention for their potential therapeutic applications in oncology.[1][2] These compounds have been shown to exhibit a range of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[3][4] This guide focuses on a comparative analysis of four key tanshinones: this compound, Tanshinone IIA, Cryptotanshinone, and Tanshinone I.
Comparative Efficacy: A Quantitative Perspective
The anti-proliferative activity of these tanshinones has been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Disclaimer: The IC50 values presented in the following tables are compiled from different studies. Direct comparison should be approached with caution due to variations in experimental conditions, including cell lines, treatment durations, and assay methodologies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-4235 | Hepatocellular Carcinoma | 20 | [5] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 |
Table 2: IC50 Values of Tanshinone IIA in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | > 20 | |
| DU145 | Prostate Cancer | > 20 | |
| Rh30 | Rhabdomyosarcoma | > 20 | |
| A549 | Lung Cancer | Not specified | |
| HCT116 | Colon Cancer | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| Colo320 | Colon Cancer | Not specified |
Table 3: IC50 Values of Cryptotanshinone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 3.5 | |
| Rh30 | Rhabdomyosarcoma | 5.1 | |
| B16 | Melanoma | 12.37 | |
| B16BL6 | Melanoma | 8.65 | |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) |
Table 4: IC50 Values of Tanshinone I in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | > 20 | |
| Rh30 | Rhabdomyosarcoma | > 20 | |
| MCF-7 | Breast Cancer | 4-9 | |
| MDA-MB-231 | Breast Cancer | 4-9 | |
| MDA-MB-453 | Breast Cancer | 4-9 | |
| SKBR3 | Breast Cancer | 4-9 |
Mechanisms of Action: A Comparative Overview
Tanshinones exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
This compound
This compound has been shown to induce mitochondrial-mediated apoptosis and cause G2/M phase cell cycle arrest in hepatocellular carcinoma cells. It also exhibits anti-angiogenic effects and modulates the expression of key tumor-suppressive microRNAs. A notable mechanism of action for this compound is the inhibition of the EZH2 histone methyltransferase.
Tanshinone IIA
Tanshinone IIA is one of the most extensively studied tanshinones and has been shown to induce apoptosis and inhibit proliferation in a wide range of cancer cells. It modulates multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Tanshinone IIA can also induce cell cycle arrest at different phases depending on the cancer cell type.
Cryptotanshinone
Cryptotanshinone has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cells. Its mechanisms of action include the suppression of the mTOR pathway, inhibition of STAT3 signaling, and induction of cell cycle arrest at the G1/G0 or G2/M phase.
Tanshinone I
Tanshinone I has been reported to be a potent inhibitor of the growth of various cancer cell lines. It can induce apoptosis and has been shown to exhibit greater anti-tumor activity than Tanshinone IIA in certain leukemia and lymphoma cells.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound and other major tanshinones.
Experimental Workflow
Caption: A generalized experimental workflow for comparing the anti-cancer effects of tanshinones.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, Tanshinone IIA, Cryptotanshinone, or Tanshinone I for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.
-
Cell Treatment: Treat cells with the respective tanshinones at their IC50 concentrations for the predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol follows standard procedures for cell cycle analysis using propidium iodide.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blot)
This is a general protocol for Western blotting to analyze changes in signaling proteins.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This guide provides a comparative overview of this compound and other major tanshinones in the context of cancer therapy. While all four compounds demonstrate promising anti-cancer activities, their potency and mechanisms of action can vary depending on the specific cancer type. The provided data and protocols offer a valuable resource for researchers to further investigate the therapeutic potential of these natural compounds. Direct comparative studies under standardized conditions are warranted to definitively establish the relative efficacy of these tanshinones.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: Tanshindiol C vs. GSK126
For Immediate Release
In the rapidly evolving landscape of epigenetic cancer therapy, the histone methyltransferase EZH2 has emerged as a critical target. Two notable inhibitors, the natural product derivative Tanshindiol C and the highly selective synthetic molecule GSK126, have demonstrated significant potential in preclinical studies. This guide provides a comprehensive, data-driven comparison of their efficacy, mechanisms of action, and experimental validation for researchers, scientists, and drug development professionals.
Executive Summary
GSK126 stands out as a significantly more potent inhibitor of EZH2 in enzymatic assays compared to this compound, with an IC50 in the nanomolar range versus the micromolar range for this compound. This trend of higher potency for GSK126 is also observed in cellular assays, where it inhibits the proliferation of EZH2-mutant lymphoma cells at a substantially lower concentration than this compound. While both compounds effectively reduce the levels of H3K27 trimethylation, a key marker of EZH2 activity, the downstream signaling pathways modulated by GSK126 are more extensively characterized, involving the Wnt/β-catenin and VEGF-A pathways. This compound's mechanism is understood to be competitive with the cofactor S-adenosylmethionine (SAM).
Quantitative Efficacy: A Comparative Analysis
The following tables summarize the in vitro efficacy of this compound and GSK126 from various experimental studies.
Table 1: In Vitro EZH2 Enzymatic Inhibition
| Compound | IC50 (EZH2 Methyltransferase Activity) | Selectivity |
| This compound | 0.55 µM[1][2][3] | Information not available |
| GSK126 | 9.9 nM[4][5] | >1,000-fold selective for EZH2 over other methyltransferases |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | Assay Type | IC50 / GI50 | Notes |
| This compound | Pfeiffer (EZH2 A677G mutant) | Proliferation Assay | 1.5 µM | Diffuse large B-cell lymphoma |
| GSK126 | Pfeiffer (EZH2 Y641F mutant) | Growth Inhibition (GI50) | 0.18 µM | Approximately 8.3-fold more potent than this compound |
| GSK126 | Various Multiple Myeloma Cell Lines | Cell Viability Assay | 12.6 µM - 17.4 µM | |
| GSK126 | Endometrial Cancer Cell Lines | Cell Viability Assay | 2.37 µM - 5.07 µM |
Mechanism of Action and Signaling Pathways
Both this compound and GSK126 function by inhibiting the catalytic activity of EZH2, leading to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with gene silencing, and its reduction can lead to the re-expression of tumor suppressor genes.
This compound is proposed to be a competitive inhibitor with respect to the EZH2 cofactor S-adenosylmethionine (SAM).
Figure 1: Mechanism of EZH2 Inhibition by this compound.
GSK126 is a potent and highly selective, SAM-competitive inhibitor of EZH2. Its inhibition of EZH2 has been shown to impact downstream signaling pathways, including the suppression of the Wnt/β-catenin pathway and the downregulation of VEGF-A, a key regulator of angiogenesis.
Figure 2: Downstream Signaling Pathways Affected by GSK126.
Experimental Methodologies
The data presented in this guide were generated using a variety of standard and specialized laboratory techniques. Below are detailed protocols for the key experiments cited.
In Vitro EZH2 Methyltransferase Assay
This assay quantifies the enzymatic activity of EZH2 and its inhibition by test compounds.
Figure 3: Workflow for In Vitro EZH2 Inhibition Assay.
Protocol:
-
Reaction Setup: Reactions are typically performed in a 96-well plate format. Each well contains the recombinant PRC2 complex (including EZH2, SUZ12, and EED subunits), a histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) in an appropriate assay buffer.
-
Inhibitor Addition: this compound or GSK126 is added to the wells at a range of concentrations. A DMSO control is included.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour) to allow for the methyltransferase reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution or by spotting the reaction mixture onto filter paper which is then washed to remove unincorporated 3H-SAM.
-
Detection: The amount of 3H-labeled methyl groups transferred to the histone H3 peptide is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Pfeiffer cell line) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or GSK126. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 72 to 144 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or AlamarBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle control. IC50 or GI50 values are determined from the resulting dose-response curves.
Western Blot Analysis for H3K27me3
This technique is used to detect the levels of H3K27 trimethylation within cells after treatment with an EZH2 inhibitor.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor or vehicle control for a specific time. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to H3K27me3 is quantified and normalized to the total Histone H3 loading control to determine the relative change in H3K27 trimethylation levels.
Conclusion
Both this compound and GSK126 demonstrate clear inhibitory effects on EZH2, a key target in oncology. However, the available data strongly indicate that GSK126 is a more potent and selective inhibitor both in vitro and in cellular contexts. The more detailed understanding of GSK126's impact on downstream signaling pathways provides a clearer picture of its potential therapeutic mechanisms. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative therapeutic potential of these two promising EZH2 inhibitors.
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Tanshindiol C and Other EZH2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tanshindiol C with other established EZH2 inhibitors, namely Tazemetostat, GSK126, and EPZ011989. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation in cancer therapy.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide focuses on the comparative efficacy of this compound, a natural product-derived EZH2 inhibitor, against other well-characterized synthetic EZH2 inhibitors.
Biochemical Efficacy: A Head-to-Head Comparison
The in vitro enzymatic inhibitory activities of this compound, Tazemetostat, GSK126, and EPZ011989 against the EZH2 methyltransferase are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), key metrics for assessing the direct inhibitory potential of these compounds.
| Compound | Type | Mechanism of Action | EZH2 IC50 | EZH2 Ki |
| This compound | Natural Product (Diterpene) | SAM-competitive | 0.55 µM[1][2] | Not Reported |
| Tazemetostat (EPZ-6438) | Small Molecule | SAM-competitive | 11-16 nM[3] | 2.5 nM[3] |
| GSK126 | Small Molecule | SAM-competitive | 9.9 nM[4] | 0.5-3 nM |
| EPZ011989 | Small Molecule | SAM-competitive | Not Reported | <3 nM |
Cellular Activity: Anti-Proliferative Effects
The efficacy of an EZH2 inhibitor is ultimately determined by its ability to inhibit cancer cell growth. The following table compares the anti-proliferative activity of the four compounds in the Pfeiffer cell line, a human B-cell lymphoma line with an activating EZH2 mutation (A677G), making it particularly sensitive to EZH2 inhibition.
| Compound | Cell Line | EZH2 Mutation | Anti-Proliferative IC50/GI50 |
| This compound | Pfeiffer | A677G | 1.5 µM (IC50) |
| Tazemetostat (EPZ-6438) | Pfeiffer | A677G | 0.49 nM (IC50) |
| GSK126 | Pfeiffer | A677G | 0.18 µM (GI50) |
| EPZ011989 | Pfeiffer | A677G | Data Not Available |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. While direct comparative in vivo studies involving all four inhibitors are not available, individual studies provide insights into their anti-tumor activity in xenograft models.
-
This compound: In vivo evaluation has suggested anticancer potential, with the ability to inhibit tumor weight and volume in a xenograft model. However, specific details on the model and EZH2 target engagement in vivo are limited in the reviewed literature.
-
Tazemetostat: Has demonstrated significant tumor growth inhibition in murine xenograft models of non-Hodgkin lymphoma, particularly those with EZH2 mutations.
-
GSK126: Markedly inhibits the growth of EZH2 mutant DLBCL xenografts in mice.
-
EPZ011989: Shows robust tumor growth inhibition in a mouse xenograft model of human B-cell lymphoma.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Guide to the Differential Effects of Tanshinone Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, a class of bioactive compounds derived from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their potential as anticancer agents. These lipophilic diterpenoids, including Tanshinone I (TI), Tanshinone IIA (TIIA), Cryptotanshinone (CT), and Dihydrotanshinone I (DH-TI), exhibit a range of cytotoxic and modulatory effects on various cancer cell lines.[1][2][3] This guide provides a comparative analysis of the differential effects of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these promising compounds. A water-soluble derivative, Sodium Tanshinone IIA Sulfonate (STS), is also discussed for its unique properties and therapeutic potential.[4]
Data Presentation: A Comparative Overview
The anticancer efficacy of Tanshinone derivatives varies significantly across different cancer cell types and among the derivatives themselves. This section presents a quantitative comparison of their cytotoxic activities and a summary of their diverse biological effects.
Cytotoxic Activity of Tanshinone Derivatives Against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of various Tanshinone derivatives across a range of human cancer cell lines. Dihydrotanshinone I has been noted to possess more potent cytotoxic capabilities in a majority of evaluated cancer cell lines compared to other tanshinones.[5]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tanshinone I (TI) | LNCaP (Prostate) | 0.5 | |
| U2OS (Osteosarcoma) | ~1.0 - 1.5 | ||
| MOS-J (Osteosarcoma) | ~1.0 - 1.5 | ||
| Tanshinone IIA (TIIA) | LNCaP (Prostate) | 0.06 | |
| A549 (Lung) | 12.02 | ||
| HCT116 (Colon) | 15.66 | ||
| HeLa (Cervical) | 14.24 | ||
| Colo320 (Colon) | 13.55 | ||
| MCF-7 (Breast) | 3.3 | ||
| MDA-MB-231 (Breast) | 6.5 | ||
| Cryptotanshinone (CT) | LNCaP (Prostate) | 0.06 | |
| Dihydrotanshinone I (DH-TI) | U-2 OS (Osteosarcoma) | 3.83 (24h), 1.99 (48h) | |
| Tanshinone I Derivative (a4) | MDA-MB-231 (Breast) | 1.41 | |
| HepG2 (Liver) | 1.63 | ||
| 22RV1 (Prostate) | 1.40 |
Summary of Differential Biological Effects
Tanshinone derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of metastasis and angiogenesis. The following table provides a comparative summary of these effects.
| Effect | Tanshinone I (TI) | Tanshinone IIA (TIIA) | Cryptotanshinone (CT) | Dihydrotanshinone I (DH-TI) | Sodium Tanshinone IIA Sulfonate (STS) |
| Apoptosis Induction | Yes, via p53/p21 upregulation and modulation of Bcl-2 family proteins. | Yes, through mitochondria-mediated pathways, ER stress, and ROS accumulation. | Yes, by modulating pro-apoptotic and anti-apoptotic proteins. | Yes, triggers ROS-mediated apoptosis. | Attenuates oxidative stress and promotes apoptosis in vivo. |
| Cell Cycle Arrest | Induces G1 arrest via the p53/p21/p27 pathway. | Induces G2/M or S phase arrest depending on the cell line. | Triggers G1 arrest. | Induces G2-phase arrest. | Not extensively studied for direct cell cycle arrest. |
| Signaling Pathway Modulation | Regulates apoptosis-associated proteins like PARP and caspases. | Modulates multiple pathways including PI3K/Akt, JAK/STAT, and MAPK. | Regulates PI3K/Akt and STAT3 signaling. | Activates p38MAPK pathway. | Regulates NF-κB and Nrf2 signaling pathways. |
| Metastasis Inhibition | Inhibits MMP-2 and MMP-9 expression. | Reduces invasive potential in colon cancer cells. | Down-regulates androgen receptor signaling. | Downregulates epithelial-to-mesenchymal transition-related genes. | Inhibits tumor migration and invasion in vivo. |
| Angiogenesis Inhibition | Suppresses endothelial cell growth, migration, and tube formation. | Inhibits VEGF, HIF-1α, and c-Myc. | Inhibits tubular-like structure formation and decreases VEGF expression. | Not as extensively studied for anti-angiogenic effects. | Reduces HIF-1α and VEGF levels. |
| Chemosensitization | Enhances the effects of other anticancer drugs. | Sensitizes cancer cells to cisplatin and doxorubicin. | Sensitizes cancer cells to etoposide, 5-FU, cisplatin, TNF-α, and doxorubicin. | Enhances the cytotoxic effects of irradiation. | Enhances anti-PD1 therapy. |
| Other Notable Effects | Induces autophagy. | Can induce autophagic cell death. | Potential proteasome inhibitor, induces ER stress. | Water-soluble, with anti-inflammatory and cardioprotective properties. |
Signaling Pathways Modulated by Tanshinone Derivatives
Tanshinones exert their anticancer effects by modulating a complex network of intracellular signaling pathways. A simplified overview of the key pathways affected is presented below.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium tanshinone IIA sulfonate: A review of pharmacological activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Tanshindiol C and Tanshinone I in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of two bioactive compounds derived from Salvia miltiorrhiza, Tanshindiol C and Tanshinone I. Both compounds have demonstrated significant anti-cancer properties, yet they operate through distinct and intricate signaling pathways. This document outlines their mechanisms of action, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual representations of the key signaling cascades.
Introduction to this compound and Tanshinone I
This compound and Tanshinone I are natural diterpenoid compounds that have garnered considerable interest in cancer research. While both exhibit cytotoxic effects against various cancer cell lines, their primary molecular targets and the signaling pathways they modulate differ significantly. Understanding these differences is crucial for the strategic development of these compounds as potential therapeutic agents.
Mechanism of Action: A Tale of Two Pathways
The anti-cancer activities of this compound and Tanshinone I stem from their ability to interfere with fundamental cellular processes such as cell cycle progression, apoptosis, and epigenetic regulation. However, they achieve these effects through different primary mechanisms.
This compound: An Epigenetic Modulator via EZH2 Inhibition
The primary mechanism of action for this compound is the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing.[3][4]
By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels.[5] This, in turn, reactivates the expression of silenced tumor suppressor genes, leading to the induction of apoptosis and cell cycle arrest. The inhibition of EZH2 by this compound is competitive with the substrate S-adenosylmethionine. Downstream signaling pathways affected by EZH2 inhibition include the Wnt/β-catenin and NF-κB pathways.
Tanshinone I: A Multi-Pathway Regulator Targeting Key Kinases
Tanshinone I exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, with a prominent role in the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth. Tanshinone I has been shown to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.
In addition to the PI3K/Akt pathway, Tanshinone I also influences other signaling cascades, including the JNK/ERK and STAT3 pathways, to induce apoptosis and inhibit cancer cell proliferation. Its pro-apoptotic effects are mediated through the regulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Tanshinone I, providing a basis for comparing their potency in various cancer cell lines and enzymatic assays.
| Compound | Assay Type | Cell Line / Target | IC50 Value | Reference |
| This compound | EZH2 Inhibition | Enzymatic Assay | 0.55 µM | |
| Cell Growth Inhibition | Pfeiffer (Diffuse Large B-cell Lymphoma) | 1.5 µM | ||
| Cell Growth Inhibition | SNU-4235 (Hepatocellular Carcinoma) | 20 µM | ||
| Tanshinone I | Cell Growth Inhibition | U2OS (Osteosarcoma) | ~1-1.5 µM | |
| Cell Growth Inhibition | MOS-J (Osteosarcoma) | ~1-1.5 µM | ||
| Cell Growth Inhibition | K562 (Chronic Myeloid Leukemia) | 8.81 µM (48h) | ||
| Cell Growth Inhibition | Rh30 (Rhabdomyosarcoma) | > 20 µM | ||
| Cell Growth Inhibition | DU145 (Prostate Cancer) | > 20 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and Tanshinone I.
Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
This protocol is used to assess the effect of Tanshinone I on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of Tanshinone I for the desired time.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of this compound or Tanshinone I on cell cycle distribution.
-
Cell Preparation and Fixation:
-
Treat cells with the compound of interest for the desired duration.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound or Tanshinone I.
-
Cell Preparation:
-
Treat cells with the compound of interest.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and gating.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of this compound's anti-cancer mechanism.
Caption: Signaling pathway of Tanshinone I's anti-cancer mechanism.
Caption: Experimental workflow for Western Blot analysis.
References
Head-to-Head Comparison: Tanshindiol C vs. Established Chemotherapy in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tanshindiol C, a promising natural compound, and established chemotherapy agents, with a focus on their efficacy in cancer treatment. This analysis is based on available preclinical data and aims to offer an objective overview for research and development purposes.
Executive Summary
This compound, a derivative of tanshinone extracted from Salvia miltiorrhiza, has demonstrated notable anti-cancer properties through the inhibition of EZH2, a key enzyme in epigenetic regulation. In contrast, established chemotherapeutic agents like doxorubicin exert their effects through well-documented mechanisms such as DNA intercalation and inhibition of topoisomerase II. While direct head-to-head clinical trials are lacking, preclinical data in hepatocellular carcinoma (HCC) models allow for an initial comparative assessment. Available in vitro data suggests that doxorubicin exhibits significantly higher potency in inhibiting the growth of liver cancer cell lines compared to this compound. However, the distinct mechanisms of action suggest potential for this compound in specific cancer subtypes or combination therapies.
In Vitro Efficacy: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and the established chemotherapy drug doxorubicin in hepatocellular carcinoma cell lines.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| This compound | SNU-4235 | 20 | Not Specified | MTT | [1] |
| Doxorubicin | HepG2 | ~1.3 | 24 hours | MTT | [2] |
| Doxorubicin | HepG2 | 0.98 | 72 hours | MTT | [3] |
| Doxorubicin | Huh7 | >20 | 24 hours | MTT | [4] |
| Doxorubicin | SNU449 | High Resistance | Not Specified | MTT | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific cell line used and the duration of drug exposure. The data indicates that doxorubicin is significantly more potent than this compound in susceptible liver cancer cell lines. The high resistance of the Huh7 and SNU449 cell lines to doxorubicin highlights the challenge of drug resistance in chemotherapy.
Mechanisms of Action: Divergent Pathways to Cell Death
This compound and doxorubicin employ fundamentally different strategies to induce cancer cell death.
This compound: Epigenetic Modulation via EZH2 Inhibition
This compound functions as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers. By inhibiting EZH2, this compound prevents the methylation of histone H3 on lysine 27 (H3K27), a critical epigenetic mark that silences tumor suppressor genes. This leads to the reactivation of these silenced genes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
Caption: Signaling pathway of this compound as an EZH2 inhibitor.
Doxorubicin: DNA Damage and Topoisomerase II Inhibition
Doxorubicin, a well-established anthracycline antibiotic, has a multi-faceted mechanism of action. Its primary modes of inducing apoptosis include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This prevents the re-ligation of DNA strands, leading to double-strand breaks and triggering the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.
Caption: Multifaceted mechanism of action of Doxorubicin.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS (phosphate-buffered saline).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow of the Annexin V/PI apoptosis assay.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, doxorubicin).
-
Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
Caption: Workflow of the in vivo xenograft model.
Conclusion
Based on the currently available preclinical data, doxorubicin demonstrates significantly higher potency in killing hepatocellular carcinoma cells in vitro compared to this compound. However, the unique mechanism of action of this compound as an EZH2 inhibitor presents a compelling case for its further investigation, particularly in cancers with known EZH2 dysregulation. The development of drug resistance to conventional chemotherapies like doxorubicin underscores the need for novel therapeutic strategies. Future research should focus on direct head-to-head in vivo comparisons and explore the potential of this compound in combination therapies to enhance efficacy and overcome resistance.
References
- 1. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Tanshindiol C as a Selective EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tanshindiol C, a natural product-derived Enhancer of Zeste Homolog 2 (EZH2) inhibitor, with other established synthetic selective EZH2 inhibitors. The performance of these molecules is compared using key experimental data, and detailed protocols for validation assays are provided to support further research.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2's primary function is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3] Overexpression and gain-of-function mutations of EZH2 are implicated in the progression of various cancers, including non-Hodgkin's lymphoma and certain solid tumors, making it a compelling therapeutic target.[4] Selective inhibitors that target the enzymatic activity of EZH2 can reactivate tumor suppressor genes and impede cancer cell proliferation. This guide focuses on this compound and compares its preclinical validation with prominent selective EZH2 inhibitors.
Mechanism of Action: SAM-Competitive Inhibition
This compound, like the other inhibitors detailed in this guide, functions as an S-adenosylmethionine (SAM)-competitive inhibitor. SAM is the essential methyl group donor for the histone methylation reaction catalyzed by EZH2. These inhibitors bind to the SAM pocket within the EZH2 SET domain, directly competing with the natural substrate and thereby preventing the transfer of a methyl group to histone H3. This mechanism effectively blocks the enzyme's catalytic function.
Figure 1. Competitive inhibition of EZH2 by this compound.
Data Presentation: Quantitative Comparison of EZH2 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound against a panel of well-characterized, selective EZH2 inhibitors.
Table 1: In Vitro Biochemical Activity of EZH2 Inhibitors
This table compares the direct inhibitory potency and selectivity of each compound against the EZH2 enzyme. Lower IC50 and Ki values indicate higher potency. Selectivity is shown as a ratio of inhibitory activity against EZH2 versus the closely related EZH1.
| Compound | Type | EZH2 IC50 / Ki | EZH1 IC50 | Selectivity (EZH1/EZH2) |
| This compound | Natural Product | 0.55 µM (IC50) | Not Reported | Not Reported |
| Tazemetostat (EPZ-6438) | Synthetic Small Molecule | 2.5 nM (Ki) | ~87.5 nM (Calculated) | ~35-fold |
| GSK126 | Synthetic Small Molecule | 9.9 nM (IC50) | 680 nM (IC50) | >150-fold |
| EPZ005687 | Synthetic Small Molecule | 54 nM (IC50), 24 nM (Ki) | ~2700 nM (Calculated) | ~50-fold |
| EI1 | Synthetic Small Molecule | 9.4 nM (IC50) | 1340 nM (IC50) | ~142-fold |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of EZH2 Inhibitors
This table presents the effectiveness of the inhibitors within a cellular context, measuring their ability to reduce H3K27me3 levels and inhibit the proliferation of cancer cells, particularly the EZH2-mutant Pfeiffer cell line.
| Compound | H3K27me3 Cellular IC50 | Cell Proliferation GI50/IC50 (Pfeiffer Cell Line) |
| This compound | Not Reported | 1.5 µM (IC50) |
| Tazemetostat (EPZ-6438) | 9 nM | <10 nM (IC50) |
| GSK126 | 7-252 nM (in various DLBCL lines) | ~180 nM (GI50) |
| EPZ005687 | Potent reduction observed | Potent killing of mutant cells observed |
| EI1 | Potent reduction observed | Potent inhibition of mutant cells observed |
GI50: Half-maximal growth inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to validate and compare EZH2 inhibitors are provided below.
Biochemical Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of EZH2 and the potency of inhibitors by tracking the transfer of a radiolabeled methyl group from SAM to a histone substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2).
-
Enzyme and Substrate Addition: In a 96-well plate, add the purified 5-component PRC2 complex (EZH2, EED, SUZ12, RbAP48, AEBP2) to the reaction buffer. Add the histone substrate (e.g., core histones, H3 peptides, or nucleosomes).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Start the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to each well. The final concentration of SAM should be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a fixed period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., sodium carbonate) to remove unincorporated [³H]-SAM.
-
Detection: Air-dry the filter paper and add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular H3K27me3 Level Detection (Western Blot)
This method assesses the ability of an inhibitor to block EZH2 activity within cells by measuring the global levels of the H3K27me3 mark.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., Pfeiffer) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the EZH2 inhibitor or DMSO vehicle control for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit. Briefly, lyse the cells, isolate the nuclei, and extract histone proteins using dilute acid (e.g., 0.2 M H2SO4).
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Given the small size of histones, a 15% or 4-20% gradient gel is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit polyclonal anti-H3K27me3) overnight at 4°C. In parallel, probe a separate blot or re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative reduction in H3K27me3 levels compared to the total H3 loading control.
Cell Proliferation Assay (CCK-8/MTT)
This assay measures the effect of EZH2 inhibitors on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Pfeiffer, WSU-DLCL2) into 96-well plates at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 6 to 14 days for EZH2 inhibitors, as the anti-proliferative effects are often delayed. The medium and compound may need to be replenished every 3-4 days.
-
Reagent Addition: At the end of the incubation period, add a viability reagent such as CCK-8 (10 µL per well) or MTT solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and use a non-linear regression model to determine the GI50 or IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
Visualization of Pathways and Workflows
The following diagrams illustrate the biological context and experimental process for validating EZH2 inhibitors.
Figure 2. EZH2-mediated gene silencing pathway.
Figure 3. Experimental workflow for EZH2 inhibitor validation.
References
- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tanshindiol C: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Tanshindiol C based on general laboratory safety principles. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is readily available, these procedures are derived from best practices for handling similar non-hazardous, organic compounds and extracts from Salvia miltiorrhiza. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations governing chemical waste disposal.
Essential Safety and Logistical Information
This compound is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza. While comprehensive hazard data is not widely published, it should be handled with standard laboratory precautions. Unused, expired, or contaminated this compound and its solutions should be treated as chemical waste.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth). Collect the contaminated absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal. Do not allow the substance to enter drains or waterways.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following steps outline the recommended procedure for waste generated from laboratory use of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, sealed container labeled "Solid Chemical Waste: this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Chlorinated and non-chlorinated solvent waste must always be kept separate.[2] Label the container clearly with its contents, including the solvent used and the approximate concentration of this compound. Most inorganic compounds and the vast majority of organic compounds are considered hazardous and should not be flushed down the drain or placed in the trash.[3]
-
Sharps Waste: Any needles, syringes, or other sharp implements contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] Once cleaned, the container can be disposed of in accordance with institutional guidelines for non-hazardous lab glass or plastic.
2. Containerization and Labeling:
-
Use containers that are chemically compatible with the waste they are holding.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent (for liquid waste), and the date accumulation started.
-
Ensure containers are kept securely closed except when adding waste.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5] Never dispose of chemical waste in the regular trash or pour it down the sink unless explicitly permitted by your institution's EHS for specific non-hazardous materials.
Data Presentation
As specific quantitative hazard data for this compound is not available, the following table summarizes general information for diterpenoid compounds derived from plant extracts. This information should be used as a general guideline for handling and disposal.
| Parameter | General Information for Diterpenoid Compounds | Source |
| Physical State | Typically solid (powder or crystalline) | (for similar compounds) |
| Solubility | Often soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | ChemFaces |
| Toxicity | Generally considered to have low acute toxicity, but should be handled with care as with any research chemical. Specific toxicological properties of this compound are not well-documented. | General knowledge |
| Environmental Impact | Discharge into the environment should be avoided. The environmental fate and effects are not well-studied. | Ataman Kimya |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for laboratory chemical waste management. For specific experimental protocols involving this compound, researchers should develop a corresponding waste management plan as part of their experimental design. This plan should be reviewed and approved by the institution's safety officer or EHS department.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tanshindiol C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling investigational compounds like Tanshindiol C. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a compound belonging to the tanshinone class of abietane-type norditerpenoid quinones, robust personal protective equipment and engineering controls are critical to minimize exposure.[1] The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation of airborne particles. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound from acquisition to disposal.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of the powder.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance for weighing.
-
Clean the weighing area, including the balance, with an appropriate solvent (e.g., 70% ethanol) after use to remove any residual powder.
2. Dissolution:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2][3]
-
Add the solvent to the weighed this compound in a fume hood.
-
Cap the container securely before mixing or vortexing.
3. Experimental Use:
-
All procedures involving this compound in solution should be performed in a fume hood.
-
Avoid direct contact with the solution. If contact occurs, immediately wash the affected area with soap and water.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
4. Spills and Decontamination:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
5. Disposal:
-
Dispose of all waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
